Neuropeptide Y Y1 receptor antagonist 1
Description
Overview of the Neuropeptide Y System
The Neuropeptide Y (NPY) system is a crucial and multifaceted signaling network within the mammalian body. nih.gov It comprises NPY, a 36-amino acid peptide neurotransmitter discovered in 1982, and its related peptides, Peptide YY (PYY) and Pancreatic Polypeptide (PP). nih.govnih.gov This system is renowned for its wide distribution and high concentration within the central and peripheral nervous systems, playing a significant role in a vast array of physiological processes. nih.govnih.govnih.gov
Neuropeptide Y is one of the most abundant peptides in the mammalian brain and functions as a chemical messenger. nih.govwikipedia.org These small chains of amino acids are released by neurons and typically bind to G protein-coupled receptors (GPCRs) to modulate neural activity. wikipedia.org NPY is often co-released with other neurotransmitters, such as noradrenaline and gamma-aminobutyric acid (GABA), which allows for a multitude of effects. nih.govwikipedia.org Depending on the context, NPY can act as a neurotransmitter, directly influencing postsynaptic neurons, or as a neuromodulator, altering the release or action of other neurotransmitters. nih.gov
The NPY family of peptides includes:
Neuropeptide Y (NPY): Primarily synthesized in neurons of the central and sympathetic nervous systems. guidetopharmacology.org
Peptide YY (PYY): Mainly expressed in endocrine cells of the gastrointestinal tract. nih.govguidetopharmacology.org
Pancreatic Polypeptide (PP): Predominantly found in the pancreas. nih.govguidetopharmacology.org
These peptides share significant structural homology, particularly a characteristic hairpin-like structure known as the PP-fold, and all consist of 36 amino acids with an amidated C-terminus. guidetopharmacology.org
The biological effects of NPY and its related peptides are mediated by a family of G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov In humans, four distinct NPY receptor subtypes have been identified and cloned: Y₁, Y₂, Y₄, and Y₅. wikipedia.org A fifth type, Y6, is a functional gene in mice but is a non-functional pseudogene in primates. guidetopharmacology.org These receptors are coupled to Gᵢ/G₀ proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov
NPY receptors are widely distributed throughout the body. nih.gov In the central nervous system, they are found in high concentrations in regions like the hypothalamus, hippocampus, amygdala, and cerebral cortex. nih.govwikipedia.org Peripherally, they are located in the sympathetic nervous system, cardiovascular system, gastrointestinal tract, and adipose tissue. nih.govnih.gov
The Neuropeptide Y Y1 receptor (Y1R) is a primary mediator of NPY's actions and is the most extensively studied of the NPY receptors. It is a postsynaptic receptor that is potently activated by both NPY and PYY. guidetopharmacology.orgyoutube.com High densities of Y1 receptors are found in various brain regions, including the dentate gyrus, hypothalamus, and cerebral cortex, as well as in peripheral tissues like the spleen, adipose tissue, and blood vessels. wikipedia.orgwikipedia.org
The Y1 receptor is a class A G-protein coupled receptor, a large family of transmembrane receptors characterized by seven alpha-helical domains that span the cell membrane. wikipedia.orgwikipedia.org The human Y1R is encoded by the NPY1R gene, located on chromosome 4q31.3-q32. wikipedia.orgwikipedia.org Cryo-electron microscopy has revealed the structural basis of NPY binding to the Y1R, showing that both the N-terminal and C-terminal regions of NPY interact with the receptor. researchgate.net Specifically, the C-terminal tail of NPY binds deep within the transmembrane core of the Y1R, while the helical region and N-terminal residues interact with the extracellular loops of the receptor, contributing to high-affinity binding. researchgate.net A unique sub-pocket within the Y1R has been identified that contributes to ligand selectivity. nih.gov There are no identified subtypes of the Y1 receptor; however, structural and functional differences exist across species. nih.gov
Table 1: Key Structural Features of the Human Neuropeptide Y Y1 Receptor
| Feature | Description |
| Receptor Class | Class A G-protein coupled receptor (GPCR) wikipedia.orgwikipedia.org |
| Gene | NPY1R wikipedia.org |
| Chromosomal Location | 4q31.3-q32 wikipedia.orgwikipedia.org |
| Structure | Seven transmembrane alpha-helical domains wikipedia.org |
| Ligand Binding | Interacts with both N- and C-termini of NPY; contains a specific sub-pocket for ligand selectivity researchgate.netnih.gov |
| Signaling Pathway | Couples to Gᵢ/G₀ proteins, leading to inhibition of adenylyl cyclase and decreased cAMP wikipedia.orgnih.gov |
Research has implicated the Y1 receptor in a wide range of physiological and pathophysiological processes. Its activation has been linked to various functions in both the central nervous system and peripheral tissues.
Table 2: Research-Identified Roles of the Neuropeptide Y Y1 Receptor System
| System/Process | Role of Y1R Activation | Research Context |
| Metabolism & Appetite | Stimulates food intake (orexigenic effect) nih.gov | Central administration of NPY increases feeding behavior, an effect mediated by Y1R in the hypothalamus. nih.gov |
| Cardiovascular System | Vasoconstriction, regulation of blood pressure, cardiac remodeling nih.gov | Y1R activation causes potent vasoconstriction and may play a role in coronary vasospasm. nih.govnih.gov It also stimulates the migration of vascular smooth muscle cells. nih.gov |
| Anxiety and Stress | Anxiolytic (anxiety-reducing) effects wikipedia.org | Higher levels of Y1 receptors in the amygdala are associated with reduced anxiety. wikipedia.org |
| Bone Metabolism | Inhibition of bone formation aging-us.com | NPY, through Y1R, can suppress the differentiation of bone marrow stromal cells into osteoblasts. aging-us.com |
| Pain Perception | Modulation of pain signals wikipedia.org | Y1 receptors are involved in the sensory perception of pain. wikipedia.org |
| Cell Growth | Stimulation of cell proliferation (mitogenesis) nih.gov | Y1R activation can promote the growth of certain cells, including vascular smooth muscle cells. nih.gov |
| Immune Function | Regulation of immune cell differentiation ovid.com | NPY can directly stimulate and regulate the differentiation of immune cells. ovid.com |
Characterization and Distribution of Neuropeptide Y Receptors
Focus on the Neuropeptide Y Y1 Receptor (Y1R)
Rationale for Research on Neuropeptide Y Y1 Receptor Antagonism
The diverse and significant roles of the Y1 receptor in various pathophysiological states have made it an attractive target for therapeutic intervention. The development of selective Y1 receptor antagonists is driven by the potential to counteract the detrimental effects of excessive NPY-Y1R signaling in several diseases.
Research into Y1 receptor antagonists is primarily focused on their potential to:
Treat Obesity: By blocking the orexigenic effects of NPY in the hypothalamus, Y1R antagonists could reduce food intake and promote weight loss.
Manage Cardiovascular Diseases: Antagonism of Y1R could mitigate the potent vasoconstrictor effects of NPY, offering a therapeutic strategy for conditions like hypertension and coronary artery disease. nih.govoup.com
Address Mood Disorders: Given the role of the NPY system in stress and anxiety, Y1R antagonists are being investigated for their potential anxiolytic and antidepressant effects. nih.govyoutube.com
Prevent and Treat Osteoporosis: By blocking the inhibitory effect of NPY on bone formation, Y1R antagonists could promote bone health and potentially reverse bone loss in conditions like postmenopausal osteoporosis and systemic lupus erythematosus. aging-us.comovid.com
Improve Diabetes Treatment: Inhibition of the Y1 receptor has been shown to protect pancreatic β-cells and improve glycemic control in preclinical models of type 2 diabetes. nih.gov
Support Bone Health in Other Conditions: Research suggests Y1R antagonism could be beneficial in glucocorticoid-related osteonecrosis of the femoral head by promoting the viability of bone marrow stromal cells. nih.gov
The development of small molecule compounds that can selectively block the Y1 receptor continues to be an active area of research, fueled by the promise of novel treatments for a range of human diseases. nih.gov
Conceptual Basis of Y1 Receptor Modulation for Investigative Purposes
Neuropeptide Y (NPY) is a 36-amino acid polypeptide that is one of the most abundant neuropeptides in the mammalian brain. nih.gov It is involved in a wide array of physiological processes by interacting with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. opnme.com The Neuropeptide Y Y1 receptor (NPY1R) is of particular interest to researchers due to its significant role in mediating many of NPY's effects. capes.gov.br
The conceptual basis for modulating the Y1 receptor for investigative purposes lies in its extensive involvement in critical physiological and pathological functions. NPY-Y1R signaling is a key player in the regulation of feeding behavior and energy balance, stress and anxiety responses, cardiovascular function, and bone homeostasis. nih.govnih.govyoutube.com For instance, activation of the Y1 receptor is associated with increased food intake (orexigenic effects), vasoconstriction, and has been implicated in anxiety. wikipedia.orgresearchgate.net
By developing selective antagonists for the Y1 receptor, researchers can block the actions of endogenous NPY at this specific receptor subtype. This pharmacological blockade is an essential tool to dissect the precise physiological roles of the Y1 receptor. Using antagonists, scientists can investigate the consequences of inhibiting NPY-Y1R signaling, thereby elucidating its function in both normal physiological states and in disease models. nih.govnih.gov For example, administering a Y1 receptor antagonist has been shown to reduce food intake and body weight in animal models, supporting the role of the Y1 receptor in obesity. nih.gov Furthermore, Y1 receptor antagonists have been used to study its role in blood pressure regulation, demonstrating that while they may not affect basal blood pressure, they can attenuate stress-induced hypertension. nih.gov This targeted modulation allows for a deeper understanding of complex biological systems and provides a basis for identifying potential therapeutic targets for a variety of conditions.
Historical Development and Academic Context of Y1 Receptor Antagonist Discovery
The journey to discover and develop Neuropeptide Y Y1 receptor antagonists has been a significant focus of academic and pharmaceutical research since the receptor was first cloned in 1992. nih.gov Early research relied on peptide-based antagonists, which, while useful, often suffered from limitations such as poor bioavailability and lack of specificity. A major breakthrough came with the development of the first potent and selective non-peptide Y1 receptor antagonist, BIBP 3226, in 1994. opnme.comnih.govnih.gov This compound was designed based on the hypothesis that the crucial interactions with the Y1 receptor occurred at the C-terminal part of the NPY peptide. nih.gov
The discovery of BIBP 3226 was a pivotal moment, providing the scientific community with a crucial chemical tool to explore the functions of the Y1 receptor in vivo. wikipedia.orgnih.gov It demonstrated high affinity for the Y1 receptor in the nanomolar range and was highly selective over other NPY receptor subtypes (Y2, Y4, Y5) and a wide range of other receptors. nih.gov This allowed for more precise investigations into the receptor's role in processes like cardiovascular regulation and anxiety. nih.govnih.gov
Following the success of BIBP 3226, research efforts intensified to develop other non-peptidic antagonists with improved pharmacological profiles, such as better brain penetration and oral bioavailability. opnme.comnih.gov This led to the discovery of a variety of chemical scaffolds, including argininamide (B1665762) derivatives and dihydropyridines. nih.gov Compounds such as BMS-193885 emerged from these efforts, showing high potency and selectivity for the Y1 receptor and demonstrating effects on food intake and body weight in preclinical studies. nih.gov The academic context of this research has been driven by the need to understand the complex NPY system and its potential as a therapeutic target for obesity, anxiety, cancer, and bone disorders. opnme.comnih.gov The development of these antagonists has been guided by structure-activity relationship (SAR) studies and, more recently, by the resolution of the crystal structure of the Y1 receptor, which enables structure-based drug design. opnme.comrsc.org
Introduction to Neuropeptide Y Y1 Receptor Antagonist 1 as a Research Compound
Discovery and Initial Characterization within Academic Research Frameworks
This compound, also referred to as compound 39, represents a more recent advancement in the field, specifically designed as a high-affinity fluorescent probe. medchemexpress.com Its discovery was reported in a 2022 study focused on the structure-based design of fluorescent probes for the NPY Y1 receptor. medchemexpress.com This compound is a potent antagonist with a reported Ki (inhibitor constant) of 0.19 nM, indicating very high affinity for the Y1 receptor. medchemexpress.com
The initial characterization of this compound was conducted within a rigorous academic research framework aimed at creating tools for studying G protein-coupled receptors. Unlike earlier antagonists developed primarily for in vivo physiological studies, this compound was engineered as a fluorescent probe. medchemexpress.comnih.gov The inclusion of a fluorescent group allows for the direct visualization and quantification of Y1 receptors in cells and tissues using techniques like flow cytometry and confocal microscopy. nih.gov This provides a significant advantage for in vitro studies, enabling detailed investigation of receptor localization, trafficking, and binding kinetics in living cells. nih.gov The development of such a potent and specific fluorescent antagonist is a critical step forward for understanding the molecular pharmacology of the NPY Y1 receptor in high detail. medchemexpress.com
Research Findings for NPY Y1 Receptor Antagonists
This table summarizes key in vitro data for notable NPY Y1 receptor antagonists.
| Compound | Receptor Target | Binding Affinity (Ki) | Antagonist Activity (Kb/IC50) | Selectivity Profile |
| BIBP 3226 | Human NPY Y1 | 7 nM nih.gov | Competitive antagonist nih.gov | Highly selective vs. Y2, Y4, Y5 receptors. nih.gov |
| BMS-193885 | Human NPY Y1 | 3.3 nM nih.govmedchemexpress.com | Apparent Kb of 4.5 nM nih.govmedchemexpress.com | >160-fold selective over Y2, Y4, Y5; >100-fold over α1; >47-fold over σ1. |
| This compound (compound 39) | Human NPY Y1 | 0.19 nM medchemexpress.com | Potent antagonist medchemexpress.com | Characterized as a selective Y1R probe. medchemexpress.com |
| BIBO 3304 | Human & Rat NPY Y1 | Subnanomolar affinity opnme.com | Potent antagonist opnme.com | Very low affinity for Y2, Y4, and Y5 receptors. opnme.com |
Properties
Molecular Formula |
C62H70N10O10 |
|---|---|
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C62H70N10O10/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80)/t51-,55+/m1/s1 |
InChI Key |
YJHHKSHZILZZMF-NFMCNMIXSA-N |
Isomeric SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
Canonical SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interaction Dynamics of Neuropeptide Y Y1 Receptor Antagonist 1
Receptor Binding Profile and Selectivity
The initial characterization of any potential therapeutic agent involves a thorough assessment of its binding affinity and selectivity for its intended target. For a Neuropeptide Y Y1 receptor antagonist, this process is crucial to ensure that its biological effects are mediated specifically through the Y1 receptor, thereby minimizing the potential for off-target effects.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the interaction of a ligand with its receptor. These assays utilize a radioactively labeled ligand to quantify the binding of an unlabeled compound, such as a Y1 receptor antagonist, to the target receptor.
The affinity of an antagonist for its receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.
For instance, the non-peptide antagonist BIBO 3304 demonstrates a high affinity for the human Y1 receptor, with reported IC50 values (the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand) in the sub-nanomolar range. Specifically, BIBO 3304 has an IC50 of 0.38 nM for the human Y1 receptor and 0.72 nM for the rat Y1 receptor. nih.govbioworld.com Another example, a fluorescent probe designated as Neuropeptide Y Y1 receptor antagonist 1 (compound 39), exhibits a potent Ki of 0.19 nM. medchemexpress.com The high affinity of these antagonists underscores their potent interaction with the Y1 receptor.
Table 1: Affinity of Representative NPY Y1 Receptor Antagonists
| Compound | Receptor | Species | Affinity (IC50/Ki) |
| BIBO 3304 | Y1 | Human | 0.38 nM (IC50) nih.govbioworld.com |
| BIBO 3304 | Y1 | Rat | 0.72 nM (IC50) nih.govbioworld.com |
| Compound 39 | Y1 | Not Specified | 0.19 nM (Ki) medchemexpress.com |
Beyond affinity, the kinetics of binding, which include the association (on-rate) and dissociation (off-rate) of the antagonist from the receptor, provide a more dynamic understanding of the interaction. Studies on the NPY Y1 receptor have shown that it generally exhibits rapid association and dissociation with its ligands. nih.gov This is in contrast to the Y2 receptor, which has been observed to bind its ligands in a more irreversible manner. nih.gov The rapid kinetics at the Y1 receptor suggest that antagonists can quickly bind to and dissociate from the receptor, which can be a desirable property for therapeutic agents, allowing for more dynamic modulation of receptor activity.
Selectivity Profile Against Other Neuropeptide Y Receptors (Y2, Y4, Y5)
A critical aspect of the pharmacological profile of a Y1 receptor antagonist is its selectivity, or its ability to bind to the Y1 receptor with significantly higher affinity than to other related receptors, such as the Y2, Y4, and Y5 subtypes. opnme.com High selectivity is essential to attribute the observed pharmacological effects to the antagonism of the Y1 receptor and to avoid unintended effects from interacting with other NPY receptors.
BIBO 3304 has been shown to be highly selective for the Y1 receptor. opnme.comnih.gov It displays low affinity for the human Y2, Y4, and Y5 receptors, with IC50 values greater than 1000 nM for these subtypes. nih.gov This represents a selectivity of over 1000-fold for the Y1 receptor compared to other NPY receptor subtypes. opnme.com Similarly, the inactive (S)-enantiomer of BIBO 3304, known as BIBO 3457, shows very low affinity for the Y1 receptor (IC50 > 1000 nM), highlighting the stereospecificity of the interaction. opnme.comnih.gov
Table 2: Selectivity Profile of BIBO 3304
| Receptor Subtype | Species | Affinity (IC50) | Fold Selectivity (vs. hY1) |
| Y1 | Human | 0.38 nM nih.govbioworld.com | - |
| Y2 | Human | > 1000 nM nih.gov | > 2600-fold |
| Y4 | Human | > 1000 nM nih.gov | > 2600-fold |
| Y5 | Human | > 1000 nM nih.gov | > 2600-fold |
Off-Target Binding Profiling in Preclinical Research Systems
To ensure that the effects of a Y1 receptor antagonist are not due to interactions with other, unrelated receptors, comprehensive off-target binding profiling is conducted. This involves screening the compound against a wide panel of different receptors, ion channels, and enzymes. For BIBO 3304, it was tested against a panel of 146 targets and demonstrated a high degree of selectivity, showing 1000-fold or greater selectivity for 148 targets. opnme.com Some minor inhibition (60-71%) was observed at very high concentrations (10 µM) for the dopamine (B1211576) D2S, kappa opioid, and vasopressin V1a receptors, but this is significantly weaker than its potent affinity for the Y1 receptor. opnme.com This broad screening confirms that the primary pharmacological action of BIBO 3304 is mediated through the Y1 receptor.
Functional Antagonism in In Vitro Systems
Beyond demonstrating binding to the Y1 receptor, it is crucial to show that this binding translates into functional antagonism, meaning the compound blocks the biological response normally initiated by the endogenous agonist, NPY. In vitro functional assays are used to confirm this.
In cell-based assays, Y1 receptor antagonists like BIBO 3304 have been shown to inhibit the signaling pathways activated by NPY. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov BIBO 3304 has been demonstrated to be a competitive antagonist, meaning it competes with NPY for the same binding site on the receptor. nih.gov In functional assays, it effectively blocks NPY-induced inhibition of cAMP synthesis. nih.gov Furthermore, in studies using human islets, BIBO 3304 was shown to protect β-cells from dysfunction and death under diabetogenic conditions by blocking the negative regulatory effects of NPY on β-cell function. nih.gov These findings confirm that the high-affinity binding of this class of antagonists to the Y1 receptor translates into a potent and specific blockade of its downstream signaling and functional effects.
Cell-Based Functional Assays
Cell-based functional assays are crucial for characterizing the antagonistic properties of compounds like this compound. These assays provide quantitative data on how the antagonist modulates receptor activity in a cellular context.
Inhibition of NPY-Induced G Protein Coupling
The Neuropeptide Y Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. researchgate.net Activation of the Y1R by its endogenous ligand, NPY, leads to the dissociation of the G protein subunits and initiates downstream signaling. A key characteristic of a Y1R antagonist is its ability to block this initial step.
Antagonists like BIBP 3226, a prototypical non-peptide Y1R antagonist, have been shown to be competitive in functional assays, effectively preventing the NPY-mediated activation of G proteins. nih.gov The binding of the antagonist occupies the receptor's binding pocket, thereby preventing the conformational change required for G protein coupling and activation. While direct G protein coupling assays for this compound (also known as compound 39) are not extensively detailed in the primary literature, its demonstrated functional antagonism in downstream pathways confirms its efficacy in inhibiting the signaling cascade at its origin. acs.orgnih.gov The interaction is often studied using non-hydrolyzable guanine (B1146940) nucleotides like 5'-guanylylimidodiphosphate (Gpp(NH)p), which can abolish high-affinity agonist binding by uncoupling the receptor from the G protein, providing a baseline to study antagonist effects. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., Calcium Mobilization, cAMP Production)
The functional consequence of Y1R-G protein coupling is the modulation of intracellular second messengers. The activation of the Gαi/o pathway by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. researchgate.net Simultaneously, activation of the Gq pathway can lead to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+). wikipedia.org
This compound (compound 39) has been functionally validated as a Y1R antagonist in a Fura-2 calcium flux assay. acs.orgnih.gov In this assay, the antagonist demonstrated its ability to inhibit the increase in intracellular Ca2+ concentration induced by the NPY agonist. acs.org This confirms its role in blocking the Y1R-mediated signaling pathway that leads to calcium mobilization.
Similarly, other non-peptide Y1R antagonists, such as BIBO3304, have been shown to counteract the NPY-induced inhibition of cAMP production. researchgate.net By blocking the receptor, these antagonists prevent the Gαi-mediated suppression of adenylyl cyclase, thereby restoring or maintaining cAMP levels in the presence of NPY. acs.org The antagonistic activity of these compounds across different signaling pathways underscores their comprehensive blockade of Y1R function.
Table 1: Functional Antagonism of Y1R Antagonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | Agonist | Measured Effect | Finding | Reference |
|---|---|---|---|---|---|---|
| This compound (compound 39) | Fura-2 Calcium Flux | HEL cells | pNPY (10 nM) | Inhibition of Ca2+ mobilization | Confirmed Y1R antagonist activity | acs.orgnih.gov |
| BIBP 3226 | Calcium Mobilization | Human Endocardial Endothelial Cells | NPY | Blockade of NPY-induced Ca2+ increase | Partially blocked the Ca2+ response | beilstein-journals.org |
| BIBP 3226 | cAMP Inhibition | Rat Mesenteric Arteries | Forskolin | Inhibition of forskolin-induced relaxation | Competitively antagonized NPY's effect | google.com |
| BIBO3304 | cAMP-dependent signaling | Mouse and Human Islets | - | Enhanced β-cell function | Inhibition of Y1R improves function via cAMP | researchgate.net |
Receptor Internalization Studies
Upon agonist binding, many GPCRs, including the Y1R, undergo a process of internalization or endocytosis. This is a key mechanism for signal desensitization and receptor trafficking. Studies using Y1 receptors fused to green fluorescent protein (EGFP) have shown that agonist challenge induces rapid receptor internalization. nih.gov
The role of an antagonist in this process is typically to block the agonist-induced internalization. The Y1R antagonist BIBP 3226 has been shown to effectively block the agonist-triggered decrease in cell surface fluorescence, which is indicative of receptor internalization. nih.gov This process is known to be clathrin-mediated. nih.gov While detailed internalization studies specifically for this compound (compound 39) are not available, its characterization as a fluorescent probe has been utilized in microscopy studies of live tumor cells. nih.gov These studies have shown that the fluorescence from the antagonist is primarily localized at the plasma membrane, which is consistent with its function as a receptor antagonist that binds to the cell surface receptor without initiating the internalization cascade. nih.gov
Orthosteric versus Allosteric Modulation Mechanisms
The distinction between orthosteric and allosteric binding is fundamental to understanding a ligand's mechanism of action. An orthosteric ligand binds to the same site as the endogenous agonist, while an allosteric modulator binds to a topographically distinct site, altering the receptor's response to the agonist. frontiersin.orgcalis.edu.cn
For Neuropeptide Y Y1 receptor antagonists like BIBP 3226, evidence suggests they act as competitive antagonists in functional studies, which is characteristic of orthosteric binding. nih.gov They were designed by mimicking the C-terminal structure of NPY, implying they target the same binding pocket. nih.gov Studies with mutant human Y1 receptors have identified specific amino acid residues that are crucial for the binding of both NPY and non-peptide antagonists like BIBP 3226, further supporting an overlapping, orthosteric binding site. nih.gov However, some radioligand binding studies have shown that BIBP 3226 can produce non-competitive effects on agonist binding, which has led to suggestions of more complex multi-state receptor models rather than a simple allosteric mechanism. nih.gov It is generally accepted that these antagonists function by directly competing with NPY at the orthosteric site.
Molecular Mechanism of Action
Understanding the precise molecular interactions between an antagonist and its receptor is a key goal of pharmacological research, often aided by computational modeling.
Ligand-Receptor Interaction Modeling
Computer modeling and mutagenesis studies have been instrumental in elucidating the binding site of Y1R antagonists. Models based on the crystal structure of other GPCRs, like bovine rhodopsin, have been developed for the Y1 receptor. researchgate.net These models, combined with site-directed mutagenesis data, have identified key residues within the transmembrane (TM) helices of the Y1R that are critical for antagonist binding.
For the well-studied antagonist BIBP 3226, modeling suggests that it shares common interaction points with the endogenous agonist NPY within the transmembrane regions of the Y1 receptor. acs.orgresearchgate.net Key residues identified as being important for the binding of both NPY and BIBP 3226 include Gln219, Asn283, and Phe286. nih.gov However, some residues are uniquely important for antagonist binding; for instance, the Y211A mutation in the human Y1 receptor results in a loss of affinity for BIBP 3226 while maintaining wild-type affinity for NPY. nih.gov The design of this compound (compound 39) was also structure-based, leveraging knowledge of the Y1R's binding pocket to develop a high-affinity fluorescent probe. acs.orgnih.gov These modeling studies provide a structural basis for the antagonist's high affinity and selectivity, guiding the development of new therapeutic agents.
Table 2: Key Amino Acid Residues in Y1R Interaction with Antagonists
| Residue | Location | Role in Binding | Compound Studied | Reference |
|---|---|---|---|---|
| Y211 | TM5 | Crucial for antagonist binding, not for NPY. | BIBP 3226 | nih.gov |
| Q219 | TM5 | Reduced binding for both NPY and antagonist. | BIBP 3226 | nih.gov |
| N283 | TM6 | Reduced binding for both NPY and antagonist. | BIBP 3226 | nih.gov |
| F286 | TM6 | Reduced binding for both NPY and antagonist. | BIBP 3226 | nih.gov |
| Q5.46 | TM5 | Key polar contacts for antagonist binding. | UR-MK299 | nih.gov |
| F6.54/F6.58/F7.35 | TM6/TM7 | Forms a hydrophobic patch for antagonist binding. | UR-MK299 | nih.gov |
Conformational Changes and Receptor Activation States
The binding of a Neuropeptide Y (NPY) Y1 receptor antagonist is a critical event that dictates the conformational state of the receptor, ultimately preventing the initiation of downstream signaling cascades. Unlike agonists, which induce a specific set of conformational changes to activate the receptor, antagonists bind in a manner that stabilizes an inactive or non-signaling state. This is achieved by physically impeding the structural rearrangements necessary for G-protein coupling and activation. patsnap.com
Structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the molecular interactions between various antagonists and the Y1 receptor. nih.govnih.gov These studies reveal that antagonists occupy the ligand-binding pocket within the transmembrane (TM) core of the receptor. nih.govresearchgate.net However, their binding mode differs significantly from that of the endogenous agonist, NPY.
Molecular dynamics simulations and structural comparisons between the antagonist-bound (inactive) and agonist-bound (active) states of the Y1 receptor highlight the key conformational differences. A primary mechanism of antagonism involves constraining the movement of specific transmembrane helices, notably TM6 and TM7. nih.govnih.gov Upon agonist binding, TM6 undergoes a significant outward displacement at its cytoplasmic end, creating a binding site for intracellular G-proteins. nih.govnih.gov Y1 receptor antagonists prevent this crucial movement. nih.gov For instance, molecular dynamics simulations of the antagonist BIBP3226 bound to the Y1 receptor indicated that the antagonist constrains the rigid body motions of TM5 and TM6, which are essential for receptor activation. nih.gov
Detailed structural comparisons of the Y1 receptor bound to antagonists like BMS-193885 or UR-MK299 versus when it is bound to NPY reveal specific molecular switches. nih.govnih.gov In the antagonist-bound state, the receptor adopts a more compact conformation. nih.gov The binding of an antagonist can cause steric clashes that prevent the receptor from adopting its active state. For example, the antagonist UR-MK299 pushes the side-chain of residue F2866.58, causing it to swing away from the receptor's helical core, a conformation distinct from the active state. nih.gov In the NPY-bound active structure, this same residue, F2866.58, flips to form a new interaction network with the agonist, highlighting its role as a key molecular switch. nih.govresearchgate.net
The receptor activation is characterized by rearrangements in a network of interacting amino acid residues. Antagonist binding disrupts these rearrangements. nih.gov While some interactions, such as those mediated by D2876.59, are maintained in both agonist and antagonist-bound structures, other key interactions are unique to the inactive state. researchgate.net The table below summarizes the key structural elements and residues involved in maintaining the inactive state of the Y1 receptor upon antagonist binding, as compared to the active state.
| Structural Element / Residue | Role in Antagonist-Bound (Inactive) State | Conformational Change Upon Activation |
| Transmembrane Helix 6 (TM6) | Movement is constrained, preventing the outward displacement of the cytoplasmic end. nih.govnih.gov | Undergoes a significant outward movement (approx. 8 Å) at the cytoplasmic side to accommodate G-protein binding. nih.gov |
| Transmembrane Helix 7 (TM7) | Maintained in a position that contributes to the inactive conformation. nih.gov | Shows an inward shift of approximately 5 Å at the cytoplasmic end. nih.gov |
| F2866.58 | Side chain is oriented away from the helical core due to steric interactions with the antagonist. nih.gov | Flips its rotamer orientation to form interactions with NPY, stabilizing the active state. nih.govresearchgate.net |
| "Toggle Switch" Residues | Conserved residues are held in a specific conformation that prevents activation. nih.gov | Conformational changes in residues like Q1203.32, I1283.40, and F2726.44 are observed. nih.govnih.gov |
Solid-state NMR and molecular dynamics simulation studies further corroborate these findings, showing that while the Y1 receptor is inherently dynamic, the presence of an antagonist has little influence on the amplitude of these motions compared to the apo (unbound) state. nih.gov This is in stark contrast to the binding of an agonist and a G-protein or arrestin, which leads to a pronounced rigidization of the receptor in its active signaling conformation. nih.gov Therefore, Y1 receptor antagonists function by binding to a pocket in the receptor that overlaps with the agonist binding site but, crucially, they stabilize a ground-state or inactive conformation, effectively preventing the transition to the G-protein-receptive active state. patsnap.comnih.gov
Structure Activity Relationships Sar and Medicinal Chemistry Aspects of Neuropeptide Y Y1 Receptor Antagonist 1
Synthetic Methodologies in Academic Research
The synthesis of NPY Y1 receptor antagonists encompasses a range of chemical strategies, tailored to the structural complexity of the target molecules, which range from modified peptides to non-peptidic small molecules.
Academic research has pursued diverse synthetic routes to generate potent and selective Y1 antagonists. Early and potent antagonists were often peptidic in nature, with their synthesis presenting unique challenges.
Peptidic and Peptidomimetic Antagonists: A prominent example is the antagonist 1229U91 , a potent cyclic dimeric nonapeptide. nih.govoup.com Its synthesis is complex due to its unusual structure. nih.gov The general strategy involves the use of solid-phase peptide synthesis (SPPS), commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry to build the linear nonapeptide precursor. nih.gov The key and most challenging step is the subsequent head-to-tail cyclization and dimerization of two peptide chains in solution to form the final, structurally unique antagonist. nih.govnih.gov
Non-Peptide Small Molecule Antagonists: To overcome the inherent limitations of peptide-based compounds, significant effort has been directed towards developing small-molecule antagonists. A leading class is the argininamide-type antagonists, such as BIBO3304 . nih.gov The synthesis of these molecules is typically achieved through multi-step organic synthesis, starting from chiral precursors to build the core arginine-like scaffold. The synthetic route for BIBO3304 establishes it as an (R)-argininamide derivative. nih.govopnme.com The development of such non-peptide antagonists was a crucial step toward obtaining compounds with more favorable pharmacological properties. nih.gov Other distinct non-peptide cores, such as the dihydropyridine (B1217469) scaffold of BMS-193885 , have also been synthesized, further diversifying the available chemical tools. nih.gov
Research has focused on developing versatile synthetic routes that not only produce the target antagonist but also provide access to a variety of structural analogues for structure-activity relationship (SAR) studies. These synthetic endeavors have successfully yielded novel variants, including heterodimeric compounds, ring-size variants of cyclic peptides, and conjugates labeled with fluorescent tags for use in cellular imaging assays. nih.gov
The optimization of synthetic pathways is critical for producing sufficient quantities of antagonists for research and for enabling the efficient generation of analogues. The synthesis of complex molecules like 1229U91 is particularly challenging, making optimization a necessity. nih.gov
For research-scale production, optimization efforts often focus on improving the yield and purity of key steps, such as the cyclization and dimerization of peptidic antagonists. For instance, in the synthesis of analogues of 1229U91 , different coupling agents and bases (e.g., comparing 2,4,6-trimethylpyridine (B116444) (TMP) with N,N-diisopropylethylamine (DIEA)) can be screened to improve the efficiency of challenging coupling steps. rsc.org The progress and outcome of these reactions are typically monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the crude product mixture and guide further refinement of the reaction conditions. rsc.org
Another key aspect of optimization for research purposes is the adaptation of synthetic routes to allow for the strategic introduction of labels. For example, derivatives of BIBO3304 were prepared by modifying specific sites on the molecule to identify positions that could tolerate the addition of a propionyl group, a common precursor for tritium (B154650) ([³H]) radiolabeling, without a significant loss of affinity. nih.gov This allows for the creation of high-affinity radioligands essential for binding assays and receptor characterization.
Structural Modifications and Analog Development
The iterative process of designing, synthesizing, and testing analogues is central to medicinal chemistry. This process has been instrumental in mapping the SAR of NPY Y1 antagonists and improving their potency and selectivity.
The development of NPY Y1 antagonists has seen an evolution of core chemical structures, moving from peptide-based molecules to more drug-like small molecules.
Peptidomimetic Scaffolds: The first generation of potent antagonists was derived from the C-terminus of NPY itself. This led to the creation of peptidic compounds like GR231118 (1229U91) , which features a complex cyclic dimer structure. uni-regensburg.de While potent, the peptidic nature of these compounds limited their therapeutic potential, driving the search for alternative scaffolds.
Argininamide-Based Scaffolds: This class represents a major breakthrough in the development of non-peptide Y1 antagonists. Compounds like BIBO3304 and UR-MK299 are built around a central L-argininamide core. opnme.comnih.gov This scaffold proved to be highly effective, yielding antagonists with sub-nanomolar affinity for the Y1 receptor. nih.gov The success of this core structure is attributed to its ability to effectively mimic key interactions of the C-terminal arginine of the endogenous NPY peptide.
Other Small-Molecule Scaffolds: Further exploration led to the discovery of other structurally distinct core scaffolds. An important example is BMS-193885 , which is based on a dihydropyridine chemical structure. nih.govnih.gov The identification of multiple, structurally diverse scaffolds that all exhibit high affinity for the Y1 receptor provided crucial tools for probing the receptor's binding pocket and has been vital for confirming the receptor's physiological roles. nih.gov
Once a promising core scaffold is identified, systematic modification of its side chains is performed to probe the binding pocket and optimize ligand affinity and selectivity. The argininamide (B1665762) antagonist BIBO3304 serves as an excellent case study for this process.
Stereochemistry is fundamentally important; BIBO3304 is the (R)-enantiomer and possesses sub-nanomolar affinity for the Y1 receptor, whereas its (S)-enantiomer, BIBO3457 , is virtually inactive, with an IC₅₀ value greater than 1000 nM. nih.govopnme.com This demonstrates a strict stereochemical requirement within the receptor's binding site.
Further studies on the BIBO3304 scaffold explored modifications at three main positions to assess their impact on binding affinity and to identify sites suitable for introducing labels for molecular probes. nih.gov The results highlight how different substitutions are tolerated.
| Compound | Modification on BIBO3304 Scaffold | Y1 Receptor Affinity (Ki, nM) |
| BIBO3304 | Parent Compound | 0.89 |
| Compound 3 | Propionylation at the guanidine (B92328) group | 21 |
| Compound 4 | Substitution at the urea (B33335) moiety with a propionamidobutyl residue | 4.3 |
| Compound 5 | Replacement of ureidomethyl with a propionylaminomethyl group | 1.5 |
Data sourced from a 2015 study aimed at developing labeled argininamide-type antagonists. nih.gov
As the table shows, modification of the guanidine group (Compound 3) led to a significant drop in affinity. In contrast, substitutions at the urea moiety (Compound 4) or replacement of the ureidomethyl group (Compound 5) were well-tolerated, resulting in compounds that retained high, nanomolar affinity. nih.gov This type of systematic exploration is crucial for identifying which parts of the molecule are critical for binding and which can be altered to attach other chemical groups, such as fluorescent dyes or radiolabels. nih.gov
Pharmacophore Elucidation and Ligand Design Principles
The design of potent and selective NPY Y1 antagonists has been greatly advanced by an understanding of the antagonist pharmacophore, which defines the essential three-dimensional arrangement of chemical features required for binding. This understanding has been profoundly shaped by the elucidation of the crystal structure of the human Y1 receptor in complex with antagonists. nih.govnih.gov
The binding site for small-molecule antagonists is located in a pocket formed by the transmembrane (TM) helices of the receptor. nih.govresearchgate.net Crystal structures of the Y1 receptor bound to two structurally diverse antagonists, UR-MK299 (argininamide-type) and BMS-193885 (dihydropyridine-type), revealed the molecular basis for their high-affinity binding. nih.gov
A key principle in the design of these antagonists is the mimicry of the endogenous ligand, NPY. The C-terminal residues of NPY, particularly Arg35 and Tyr36, are critical for binding. The crystal structure of the Y1R–UR-MK299 complex shows that the antagonist's hydroxyphenyl and argininamide groups effectively mimic these residues, occupying the same space in the binding pocket. nih.gov
The antagonist binding pocket is largely hydrophobic and involves residues from TM2, TM3, TM5, TM6, and TM7. nih.gov Although structurally different, both UR-MK299 and BMS-193885 engage with a common sub-pocket located deep within the receptor. However, they achieve this through different interactions and adopt distinct binding poses. For example, Q120 located in TM3 forms a hydrophobic contact with the phenyl ring of UR-MK299 . nih.gov Mutagenesis studies have confirmed the importance of these interactions; mutating key residues in the binding pocket can dramatically decrease the binding affinity of antagonists. nih.govnih.gov
A crucial aspect of ligand design is achieving selectivity for the Y1 receptor over other NPY receptor subtypes, such as the Y2 receptor. Comparative structural analysis between Y1R and Y2R reveals differences in the shape and amino acid composition of their respective binding pockets. nih.gov For example, swapping key residues between the Y1 and Y2 receptors can significantly alter antagonist activity, highlighting the specific residues that determine subtype selectivity. nih.gov These structural insights allow for the rational design of new analogues with improved selectivity by creating compounds that exploit these differences, fitting preferentially into the Y1 receptor's binding site.
Identification of Crucial Structural Features for Y1 Receptor Binding
The development of potent and selective Neuropeptide Y (NPY) Y1 receptor antagonists has been guided by extensive structure-activity relationship (SAR) studies. These investigations have elucidated key molecular features necessary for high-affinity binding to the Y1 receptor. Both peptide-based and non-peptide antagonists have been explored, revealing distinct but often complementary binding determinants.
For peptidic antagonists, initial studies focused on modifications of the endogenous ligand NPY. The C-terminal fragment of NPY, particularly residues Arg33, Arg35, and Tyr36, was found to be critical for receptor interaction. nih.gov Short linear pentapeptides with modifications at specific positions, such as replacing threonine with an aromatic amino acid and glutamine with leucine, resulted in compounds with significantly improved affinity for the rat brain Y1 receptor. nih.gov The cyclic peptide 1229U91, a potent and selective Y1 antagonist, further underscores the importance of a constrained conformation for optimal receptor engagement. nih.gov
The breakthrough in non-peptide antagonists came with the discovery of BIBP3226, an argininamide derivative. rsc.org SAR studies around BIBP3226 have been extensive. The (R)-configuration of the argininamide moiety is crucial for high affinity, with the (S)-enantiomer being significantly less active. nih.gov The diphenylacetyl group and the 4-hydroxybenzyl moiety are also key features, engaging in hydrophobic and potential hydrogen bonding interactions within the receptor binding pocket. nih.govnih.gov Replacing the benzylamino group with a tetrahydrobenzazepinyl group can maintain high Y1 activity. nih.gov
More recent structural biology advancements, including the crystal structures of the human Y1R in complex with antagonists like UR-MK299 and BMS-193885, have provided atomic-level insights into these interactions. nih.govnih.gov For argininamide-type antagonists like UR-MK299, the diphenylmethyl moiety interacts with a hydrophobic cluster formed by residues such as F2826.54, F2866.58, and F3027.35. nih.gov The Nω-carbamoyl substituent of UR-MK299 is deeply buried in a hydrophobic pocket, and its size influences binding affinity. nih.gov The hydroxyphenyl group of UR-MK299 establishes hydrophobic contacts with residues including Q1203.32 and W2766.48, the latter being a conserved "toggle switch" in GPCR activation. nih.govnih.gov
For the dihydropyridine antagonist BMS-193885, structure-activity studies have also been conducted. These studies have helped to identify it as a potent and selective Y1 receptor antagonist. nih.gov The binding of these structurally diverse antagonists highlights the plasticity of the Y1 receptor's binding pocket.
Table 1: Key Structural Features of NPY Y1 Receptor Antagonists for Receptor Binding
| Feature | Importance for Binding | Example Compound(s) |
|---|---|---|
| C-terminal residues of NPY (Arg33, Arg35, Tyr36) | Crucial for initial peptide antagonist design | NPY analogues |
| Constrained peptide conformation | Enhances binding affinity and selectivity | 1229U91 |
| (R)-Argininamide scaffold | Stereospecific interaction, essential for high affinity | BIBP3226, UR-MK299 |
| Diphenylacetyl group | Hydrophobic interactions within the binding pocket | BIBP3226, UR-MK299 |
| 4-Hydroxybenzyl moiety | Hydrophobic contacts and potential hydrogen bonds | BIBP3226, UR-MK299 |
| Nω-carbamoyl substituent | Occupies a deep hydrophobic pocket, size is critical | UR-MK299 |
| Dihydropyridine core | Serves as a scaffold for non-peptide antagonists | BMS-193885 |
Computational Chemistry and Molecular Modeling Approaches
Computational methods have been instrumental in understanding the intricate interactions between antagonists and the NPY Y1 receptor, guiding the design of new and improved ligands.
Molecular Docking Studies with Y1 Receptor Models
Prior to the availability of crystal structures, homology models of the Y1 receptor were constructed based on other G protein-coupled receptors (GPCRs) like rhodopsin. nih.govnih.gov Docking studies with these models provided initial hypotheses about the binding modes of both peptide and non-peptide antagonists. nih.govnih.gov For instance, docking of NPY analogues suggested that the C-terminal tetrapeptide penetrates deep into the binding pocket. nih.gov
With the publication of the Y1R crystal structures, docking studies have become more accurate and predictive. nih.govnih.gov Docking of the endogenous agonist NPY into the antagonist-bound receptor structure revealed a binding pose where the C-terminal region occupies the same pocket as the small-molecule antagonists. nih.gov These studies, combined with mutagenesis data, have confirmed the importance of specific residues identified in SAR studies. For example, the interaction between the diphenylmethyl moiety of argininamide antagonists and the hydrophobic pocket formed by F2826.54, F2866.58, and F3027.35 was corroborated by docking simulations. nih.gov
Molecular Dynamics Simulations to Predict Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of interactions and potential conformational changes upon binding. MD simulations of the Y1 receptor with both agonists and antagonists have been performed to understand the mechanisms of receptor activation and inhibition. nih.govnih.govarvojournals.org
Preclinical Metabolite Identification and Stability Studies (Non-Human Species)
The preclinical assessment of the metabolic fate and stability of Neuropeptide Y Y1 receptor antagonists is crucial for their development as therapeutic agents. While specific data for a compound named "Neuropeptide Y Y1 receptor antagonist 1" is not available, studies on representative antagonists from different chemical classes provide insights into their general metabolic profiles in non-human species.
In general, non-peptide Y1 receptor antagonists undergo metabolism in the liver. For instance, in vitro studies with rat liver microsomes are a common method to predict in vivo hepatic clearance. semanticscholar.org The principal routes of biotransformation for dihydropyridine-based compounds, a class to which some Y1 antagonists belong, include oxidation of the dihydropyridine ring to the corresponding pyridine, hydrolysis of ester groups, and oxidation of side chains. These pathways have been observed in both rats and dogs.
For the dihydropyridine Y1 antagonist BMS-193885 , it has been shown to have good systemic bioavailability and brain penetration in animal models, although it lacks oral bioavailability. nih.gov In vitro metabolism studies indicated that its biotransformation involves hydroxylation and dehydrogenation.
The argininamide-type antagonist BIBP3226 has been extensively studied in vivo. In pigs, it exhibits a short half-life in plasma, with an initial half-life of approximately 2-3 minutes and a terminal half-life of about 20-30 minutes, necessitating continuous infusion to maintain effective plasma concentrations for antagonism.
The stability of these compounds can be influenced by their chemical structure. For example, peptide-based antagonists are generally more susceptible to enzymatic degradation in vivo compared to non-peptide small molecules.
Table 2: Preclinical Pharmacokinetic/Metabolic Properties of Representative NPY Y1 Antagonists
| Compound | Species | Key Findings |
|---|---|---|
| BMS-193885 | Rats, Dogs | Good systemic bioavailability and brain penetration; Lacks oral bioavailability; In vitro metabolism involves hydroxylation and dehydrogenation. nih.gov |
| BIBP3226 | Pigs | Short plasma half-life (initial: ~2-3 min, terminal: ~20-30 min). |
Preclinical Research Applications and Pharmacological Efficacy of Neuropeptide Y Y1 Receptor Antagonist 1 in Animal Models
In Vivo Pharmacokinetic Characterization (Non-Human Species)
The preclinical pharmacokinetic profiling of a drug candidate is essential to understand its behavior within a living organism and to predict its potential for clinical success. This section details the available information on the absorption, distribution, metabolism, excretion, bioavailability, and half-life of NPY Y1 receptor antagonists in non-human species, with a focus on data available for compounds like BIBO3304.
Studies have shown that some non-peptide NPY Y1 receptor antagonists, such as BIBO3304, are orally active, indicating they can be absorbed from the gastrointestinal tract following oral administration medchemexpress.comnih.gov. This is a significant advantage for potential therapeutic development, as oral administration is generally preferred for patient convenience and compliance. Following absorption, these antagonists are distributed throughout the body. Research has demonstrated that after administration, these compounds can reach and exert effects on target tissues. For instance, BIBO3304 administered to rodents has been shown to act on the central nervous system, specifically in regions like the hypothalamus, to modulate feeding behavior nih.gov. This suggests that the compound can cross the blood-brain barrier to some extent, a critical characteristic for drugs targeting central nervous system disorders.
Detailed public information regarding the specific metabolic pathways and excretion routes for many NPY Y1 receptor antagonists in preclinical models is limited. Generally, drug metabolism primarily occurs in the liver, involving cytochrome P450 enzymes, followed by excretion of the metabolites and/or the parent drug through urine or feces. For a compound to be a viable drug candidate, its metabolic profile must be such that it does not produce toxic metabolites and is cleared from the body at an appropriate rate. The lack of extensive published data on the metabolism and excretion of specific NPY Y1 receptor antagonists like BIBO3304 highlights an area for further public research dissemination.
Pharmacokinetic Properties of a Representative NPY Y1 Receptor Antagonist (BIBO3304)
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Oral Activity | Orally active and selective | Not specified | medchemexpress.com |
| Bioavailability | Orally bioavailable | Not specified | nih.gov |
| Central Activity | Inhibits NPY-induced feeding after central administration | Rats | nih.gov |
Efficacy in Animal Models of Neurological and Psychiatric Disorders
The therapeutic potential of NPY Y1 receptor antagonists has been extensively investigated in various animal models of neurological and psychiatric conditions, particularly those related to anxiety and depression. These studies provide crucial insights into the role of the NPY Y1 receptor in these disorders and the potential efficacy of its antagonists.
Neuropeptide Y is known to have anxiolytic (anxiety-reducing) effects, which are believed to be mediated, at least in part, through the Y1 receptor opnme.com. Consequently, antagonism of the Y1 receptor would be expected to produce anxiogenic-like (anxiety-promoting) effects or to block the anxiolytic effects of NPY.
In studies using genetic animal models, mice with a deficiency in the Y1 receptor (Y1 receptor knockout mice) exhibit marked alterations in anxiety-related behaviors opnme.com. These findings underscore the important role of Y1 receptors in the regulation of anxiety. Pharmacological studies with Y1 receptor antagonists like BIBP-3226 have shown that they can induce anxiogenic effects in animal models wikipedia.org. Furthermore, in a mouse model of social fear conditioning, the Y1 receptor antagonist BIBO3304 was used to investigate the role of Y1 receptors in the effects of NPY on fear expression nih.gov. While NPY reduced the expression of social fear, the administration of BIBO3304 could partially block this effect, suggesting that the Y1 receptor is involved in mediating the anxiolytic actions of NPY in this context nih.gov.
The NPY system is also implicated in the pathophysiology of depression. Research suggests that NPY possesses antidepressant-like properties, and these effects are mediated through the Y1 receptor. In the mouse forced swimming test, a widely used animal model for screening potential antidepressant drugs, intracerebroventricular administration of NPY significantly reduced immobility time, an indicator of an antidepressant-like effect. This effect was mimicked by a Y1 receptor agonist. Conversely, pretreatment with the NPY Y1 receptor antagonists BIBO3304 or BIBP3226 significantly blocked the anti-immobility effects of NPY, demonstrating that the antidepressant-like activity of NPY is mediated by the Y1 receptor subtype. In a rat model of depression, the olfactory bulbectomized (OBX) rat, sustained administration of a Y1-like receptor agonist decreased both depressive- and anxiogenic-like behaviors wikipedia.org.
These findings collectively suggest that while direct antagonism of the Y1 receptor might not be a primary strategy for treating depression, these antagonists are invaluable research tools for understanding the role of the NPY system in mood regulation. The ability of Y1 antagonists to block the antidepressant effects of NPY confirms the Y1 receptor as a critical target in the neural circuits underlying depression-related behaviors.
Efficacy of NPY Y1 Receptor Antagonists in Animal Models
| Model | Compound | Effect | Species | Reference |
|---|---|---|---|---|
| Social Fear Conditioning | BIBO3304 | Partially blocked the fear-reducing effects of NPY | Mice | nih.gov |
| Mouse Forced Swimming Test | BIBO3304, BIBP3226 | Blocked the antidepressant-like effects of NPY | Mice | |
| Olfactory Bulbectomized Rat | Y1 receptor agonist | Decreased depressive- and anxiogenic-like behaviors | Rats | wikipedia.org |
| General Anxiety Models | BIBP-3226 | Anxiogenic effects | Not specified | wikipedia.org |
Stress Response Models
The neuropeptide Y (NPY) system, particularly through the Y1 receptor, is a significant modulator of stress and anxiety. nih.govnih.gov Preclinical studies using various animal models have demonstrated that antagonism of the NPY Y1 receptor can influence behavioral responses to stress.
In rodent models of post-traumatic stress disorder (PTSD), NPY is considered a stress resilience factor. nih.gov Research using the predator scent stress (PSS) model in rats has shown a correlation between the degree of behavioral disruption and the levels of NPY in the brain; animals with the most severe behavioral disruptions exhibited the lowest brain NPY levels. nih.gov The administration of the Y1 receptor antagonist BIBO3304 was found to exaggerate this behavioral disruption, highlighting the protective role of endogenous NPY acting via the Y1 receptor. nih.govnih.gov Similarly, blocking the anxiolytic effects of NPY with Y1 receptor-selective antagonists like BIBO3304 and BIBP3226 has been observed in the social interaction test. nih.gov
The single prolonged stress (SPS) model, another paradigm used to study PTSD, has also been employed to investigate the NPY system. nih.govfrontiersin.org While direct antagonist effects are being explored, studies have shown that activation of the Y1 receptor is crucial for attenuating stress-induced depressive-like behaviors in these models. frontiersin.org The antidepressant-like activity of NPY in the mouse forced swimming test, a common screening model for antidepressant drugs, was demonstrated to be mediated by the NPY Y1 receptor subtype. nih.gov The anti-immobility effects of NPY in this test were significantly blocked by pretreatment with the Y1 antagonists BIBO3304 or BIBP3226. nih.gov
These findings collectively suggest that the NPY Y1 receptor is a critical component in the modulation of stress responses, with its antagonism exacerbating stress-induced behavioral deficits in several animal models.
Table 1: Effects of NPY Y1 Receptor Antagonists in Stress Response Models
| Model | Antagonist | Animal | Key Finding | Citation |
|---|---|---|---|---|
| Predator Scent Stress (PSS) | BIBO3304 | Rat | Exaggerated behavioral disruption. | nih.gov |
| Predator Scent Stress (PSS) | Y1 receptor blockade | Rat | Resulted in extreme behavioral effects. | nih.gov |
| Social Interaction Test | BIBO3304, BIBP3226 | Rodent | Blocked the anxiolytic effects of NPY. | nih.gov |
Cognitive Function Models
Neuropeptide Y and its receptors are implicated in the regulation of learning and memory. nih.gov The NPY system is considered to have neuroprotective effects and plays a role in cognitive phenotypes in models of neurological conditions. nih.gov While much research has focused on the therapeutic potential of NPY itself, studies involving Y1 receptor antagonists are beginning to clarify the receptor's specific role in cognitive processes. The potential for NPY-based therapies to correct cognitive issues in conditions like Alzheimer's and Huntington's disease has been noted. nih.gov However, detailed studies focusing solely on the effects of Neuropeptide Y Y1 receptor antagonist 1 on cognitive function models are still emerging.
Neuroinflammatory Models
The NPY system is recognized for its role in mitigating neuroinflammation, a key pathogenic mechanism in various neurodegenerative diseases. nih.gov The Y1 receptor, in particular, has been investigated as a therapeutic target in this context.
In a mouse model of amyotrophic lateral sclerosis (ALS), a fatal motor neuron disease characterized by neuroinflammation, brain-targeted nasal delivery of the selective NPY Y1 receptor antagonist BIBO3304 was found to modify motor deficits. nih.gov This suggests that antagonizing NPY Y1 receptors could be a novel strategy for improving motor function in ALS. nih.gov
Further research into neuropathic pain, a condition with a significant neuroinflammatory component, has identified Y1 receptor-expressing interneurons (Y1-INs) in the spinal dorsal horn as a critical population. researchgate.netnih.gov These neurons are implicated in mediating neuropathic hypersensitivity. researchgate.net Studies have shown that Y1-INs are a promising and precise pharmacotherapeutic target for alleviating neuropathic pain. researchgate.netnih.gov While NPY Y1 receptor agonists have shown efficacy in reducing neuropathic hypersensitivity by inhibiting these neurons, this research underscores the pivotal role of the Y1 receptor in modulating spinal cord circuits related to pain and inflammation. researchgate.netnih.gov
Table 2: Role of NPY Y1 Receptor in Neuroinflammatory-Related Models
| Model/Condition | Antagonist/Targeting Strategy | Animal | Key Finding | Citation |
|---|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) SOD1G93A Mouse Model | BIBO3304 | Mouse | Improved motor deficits when administered in the symptomatic phase. | nih.gov |
Efficacy in Animal Models of Metabolic and Endocrine Disorders
Feeding Behavior and Energy Homeostasis Models
The NPY system is one of the most powerful regulators of feeding behavior and energy balance, with the Y1 receptor playing a primary mediating role in NPY-induced food intake. nih.gov Consequently, Y1 receptor antagonists have been extensively studied as potential anti-obesity agents.
Pharmacological blockade of the Y1 receptor has been shown to significantly reduce feeding in various rodent models. nih.gov Central administration of Y1 antagonists such as BIBP3226, 1229U91, and LY357897 led to a significant attenuation of feeding. nih.gov The selective Y1 receptor antagonist BIBO3304 also demonstrated an ability to inhibit food intake induced by either fasting or the direct application of NPY in rodents. opnme.com
Interestingly, the effects of Y1 receptor antagonism on energy homeostasis may extend beyond central appetite regulation. Studies using the non-brain-penetrable Y1 receptor antagonist BIBO3304 in db/db mice, a genetic model of obesity and diabetes, revealed a decrease in body weight and fat mass. nih.gov This effect was observed to be independent of changes in food intake, suggesting that antagonism of peripheral Y1 receptors can reduce adiposity through mechanisms other than central appetite suppression. nih.gov Furthermore, NPY released from sympathetic nerves during stress can activate Y2 receptors on visceral fat tissue, promoting its growth, while stress-induced glucocorticoids can increase hypothalamic NPY and food intake, linking stress to metabolic dysregulation via the NPY system. nih.gov
Table 3: Effects of NPY Y1 Receptor Antagonists on Feeding and Energy Homeostasis
| Antagonist | Animal Model | Effect | Citation |
|---|---|---|---|
| BIBP3226 | Rodent | Attenuation of feeding. | nih.gov |
| 1229U91 | Rodent | Attenuation of feeding. | nih.gov |
| LY357897 | Rodent | Attenuation of feeding. | nih.gov |
| BIBO3304 | Rodent | Inhibition of fasting-induced and NPY-induced food intake. | opnme.com |
Glucose and Lipid Metabolism Models
The NPY Y1 receptor has emerged as a critical link between the nervous system and metabolic control, with significant implications for type 2 diabetes (T2D). nih.govnih.gov Research has identified increased expression of both NPY and its Y1 receptor in the islets of humans with T2D, which is associated with reduced insulin (B600854) secretion. nih.govresearchgate.net
Preclinical studies using mouse models of T2D have demonstrated the therapeutic potential of Y1 receptor antagonism. nih.govnih.gov In both high-fat diet (HFD)/streptozotocin-induced and genetically obese (db/db) T2D mouse models, treatment with the selective Y1 receptor antagonist BIBO3304 led to improved glycemic control. nih.govresearchgate.net This was attributed to several beneficial effects, including the preservation of functional β-cell mass and improved β-cell function. nih.govnih.gov The antagonist protected β-cells from dysfunction and death under various diabetogenic conditions. researchgate.netulb.ac.be
Beyond the pancreas, Y1 receptor antagonism with BIBO3304 was shown to reduce adiposity and enhance insulin action in skeletal muscle. nih.govnih.gov In vitro experiments on primary human myotubes confirmed that NPY can suppress insulin-stimulated glucose uptake, an effect that was counteracted by the presence of BIBO3304. nih.gov These findings indicate that Y1 receptor antagonism can improve hyperglycemia by enhancing insulin sensitivity both directly at the muscle tissue and indirectly by reducing adiposity. nih.gov
Table 4: Efficacy of the NPY Y1 Antagonist BIBO3304 in T2D Mouse Models
| Mouse Model | Key Findings | Citation |
|---|---|---|
| HFD/STZ-induced T2D | Restored normoglycemia, improved β-cell function, preserved functional β-cell mass. | nih.govnih.gov |
Stress-Induced Endocrine Dysregulation Models (e.g., LH surges)
The NPY system is also involved in the neuroendocrine regulation of the reproductive axis. Research in rats has established the involvement of the Y1 receptor subtype in the regulation of luteinizing hormone (LH) secretion by neuropeptide Y, indicating a role in the hormonal cascades that can be affected by stress.
Efficacy in Animal Models of Cardiovascular Disorders
The role of the Neuropeptide Y (NPY) Y1 receptor in cardiovascular regulation has been extensively investigated using selective antagonists in various animal models. These studies have provided critical insights into the receptor's contribution to blood pressure control and vascular tone modulation under both normal and pathological conditions.
Research in animal models of hypertension has explored the therapeutic potential of NPY Y1 receptor antagonists in blood pressure regulation. In spontaneously hypertensive rats (SHR), a genetic model of hypertension, the selective NPY Y1 receptor antagonist BIBP 3226 did not significantly lower basal blood pressure when administered to conscious animals. nih.gov However, it effectively inhibited the pressor (blood pressure-increasing) response to exogenously administered NPY in pithed SHR, a model where the central nervous system's influence is removed. nih.gov Furthermore, while BIBP 3226 did not affect the blood pressure response to an acute air jet stress, it did slightly inhibit the associated heart rate increase. nih.gov In a different model where hypertension was induced by N(ω)-nitro-l-arginine methyl ester (L-NAME), which causes nitric oxide deficiency, central administration of the Y1 receptor antagonist BIBP3226 in transgenic rats overexpressing NPY completely blocked the blood pressure-lowering effect of NPY upregulation. ahajournals.org This suggests that centrally located Y1 receptors play a significant role in mediating the hypotensive effects of NPY in this specific model of hypertension. ahajournals.org
Another study in conscious SHR found that while the NPY Y1 receptor antagonist BIBP 3226 did not alter resting mean blood pressure or heart rate, it significantly attenuated the increase in heart rate induced by stress. nih.gov It also blocked the cardiovascular effects of exogenously administered NPY. nih.gov These findings collectively suggest that while NPY Y1 receptor antagonists may not be potent antihypertensive agents on their own for reducing basal blood pressure, they can modulate cardiovascular responses to sympathetic activation and stress. nih.govnih.gov
Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Blood Pressure Regulation Models
| Animal Model | Antagonist | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | BIBP 3226 | Did not reduce basal blood pressure in conscious rats. | nih.gov |
| Pithed SHR | BIBP 3226 | Dose-dependently inhibited the pressor response to exogenous NPY. | nih.gov |
| Conscious SHR (Stress Model) | BIBP 3226 | Slightly inhibited stress-induced tachycardia but not the blood pressure response. | nih.govnih.gov |
| L-NAME Induced Hypertension Rat | BIBP3226 | Centrally administered antagonist blocked the hypotensive effect of NPY upregulation. | ahajournals.org |
The NPY Y1 receptor is a key player in mediating the effects of NPY on vascular tone. nih.gov NPY, often co-released with noradrenaline from sympathetic nerves, causes vasoconstriction, and this action is primarily mediated through the Y1 receptor. nih.gov The development of selective NPY Y1 receptor antagonists has been crucial in elucidating this role. nih.gov
Studies in Sprague-Dawley rats have demonstrated that the Y1 receptor antagonist BIBP3226 can influence basal vascular tone. In male rats, administration of BIBP3226 increased hindlimb vascular conductance, indicating vasodilation. nih.gov Interestingly, this effect was not observed in female rats, suggesting a gender-specific role for the NPY Y1 receptor in regulating peripheral vascular tone under baseline conditions. nih.gov The study also noted a synergistic effect when BIBP3226 was co-administered with an α1-adrenoceptor antagonist in male rats, leading to a greater increase in vascular conductance than either antagonist alone. nih.gov In mice lacking the NPY Y1 receptor, the ability of NPY to potentiate noradrenaline-induced vasoconstriction during stress is abolished, further highlighting the receptor's importance in vascular control, particularly under stressful conditions. nih.gov In vitro studies on vascular smooth muscle cells (VSMCs) from a rat model of pregnancy-induced hypertension showed that NPY stimulated VSMC migration, an effect that was blocked by a Y1 receptor antagonist. plos.org
Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Vascular Tone Modulation Models
| Animal Model | Antagonist | Key Findings | Reference |
| Male Sprague-Dawley Rat | BIBP3226 | Increased basal hindlimb vascular conductance. | nih.gov |
| Female Sprague-Dawley Rat | BIBP3226 | No effect on basal hindlimb vascular conductance. | nih.gov |
| NPY Y1 Receptor Knockout Mouse | N/A (Genetic Model) | Abolished NPY's potentiation of noradrenaline-induced vasoconstriction during stress. | nih.gov |
| Rat VSMCs (in vitro) | Y1 Receptor Antagonist | Blocked NPY-induced migration of vascular smooth muscle cells. | plos.org |
Efficacy in Animal Models of Pain and Inflammation
The NPY system, particularly the Y1 receptor, is deeply implicated in the modulation of pain and inflammation. Preclinical studies using Y1 receptor antagonists have been instrumental in dissecting the complex role of this receptor in nociceptive and inflammatory pathways.
The NPY Y1 receptor is highly expressed in key areas of pain transmission in the spinal cord. nih.gov Animal models of chronic pain have demonstrated that the Y1 receptor is a critical component of the body's endogenous pain control mechanisms. In models of neuropathic pain, such as the partial sciatic nerve ligation model, and inflammatory pain, intrathecal administration of NPY reduces tactile and heat allodynia (pain from a normally non-painful stimulus). nih.gov Crucially, this anti-allodynic effect of NPY is prevented by the potent Y1 receptor antagonist BIBO 3304. nih.govarxiv.org Furthermore, mice genetically deficient in the Y1 receptor exhibit a longer-lasting heat allodynia in a model of inflammatory pain, and the pain-relieving effects of NPY are absent in these mice. nih.gov
Recent research has further refined our understanding, identifying a specific subpopulation of spinal interneurons that co-express the Y1 receptor and gastrin-releasing peptide (Grp) as essential for mediating neuropathic pain. nih.gov Inhibition of these specific neurons with a Y1 agonist reduces neuropathic hypersensitivity. nih.gov This indicates that Y1 receptor antagonists, by blocking the inhibitory tone on these pro-nociceptive neurons, could potentially exacerbate pain states. Indeed, when administered alone, the Y1 antagonist BIBO3304 has been shown to slightly enhance injury-induced allodynia. nih.gov In a model of chronic postsurgical pain, it was found that a combination of a Y1 receptor antagonist (BIBO3304) and a μ-opioid receptor antagonist could unmask a state of latent sensitization, suggesting that endogenous Y1 receptor signaling contributes to keeping chronic pain in remission. oup.com
Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Nociceptive Processing Models
| Animal Model | Antagonist | Key Findings | Reference |
| Rat (Neuropathic & Inflammatory Pain) | BIBO 3304 | Reversed the anti-allodynic effects of NPY. | nih.govarxiv.org |
| Y1 Receptor Knockout Mouse | N/A (Genetic Model) | Exhibited longer-lasting heat allodynia; NPY analgesia was absent. | nih.gov |
| Mouse (Neuropathic Pain) | BIBO 3304 | Unmasked latent sensitization when combined with a µ-opioid antagonist. | oup.com |
| Rat (Inflammatory Pain) | BIBO 3304 | Slightly enhanced injury-induced allodynia when given alone. | nih.gov |
The NPY Y1 receptor plays a bimodal role in inflammation. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which is highly dependent on macrophage activation, treatment with a Y1 receptor antagonist was protective against colitis. nih.gov Similarly, intracolonic administration of the NPY Y1 receptor antagonist BIBP-3222 was shown to be protective in DSS-induced colitis in mice. nih.gov This suggests a pro-inflammatory role for NPY signaling through the Y1 receptor in the context of certain types of gut inflammation. nih.govnih.gov
Conversely, other studies suggest an anti-inflammatory or regulatory role. In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), Y1 receptor signaling in the dorsal horn is enhanced. nih.gov The Y1 receptor contributes to the anti-hyperalgesic effects of NPY by inhibiting the release of the pro-inflammatory neuropeptide Substance P. nih.gov The role of the Y1 receptor on immune cells is also complex; while signaling through the Y1 receptor on T-cells can inhibit their activation, Y1 receptor signaling is also essential for the optimal function of antigen-presenting cells, which are required for mounting a T-helper 1 (Th1) cell-mediated immune response. nih.gov
Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Inflammatory Response Models
| Animal Model | Antagonist | Key Findings | Reference |
| Mouse (DSS-induced Colitis) | Y1 Receptor Antagonist | Protected against colitis, suggesting a pro-inflammatory role for Y1 signaling. | nih.gov |
| Mouse (DSS-induced Colitis) | BIBP-3222 | Intracolonic administration reduced intestinal inflammation. | nih.gov |
| Rat (CFA-induced Inflammatory Pain) | N/A (Agonist Study) | Y1 receptor signaling is enhanced and mediates inhibition of Substance P release. | nih.gov |
| Y1 Receptor Knockout Mouse | N/A (Genetic Model) | Resistant to Th1-mediated inflammatory responses due to impaired antigen-presenting cell function. | nih.gov |
Efficacy in Animal Models of Bone Metabolism and Osteogenesis
A growing body of evidence points to the NPY Y1 receptor as a significant regulator of bone homeostasis, with its antagonism emerging as a potential anabolic strategy for bone diseases like osteoporosis. nih.gov Pharmacological blockade of the Y1 receptor has consistently been shown to promote bone formation and increase bone mass in various animal models.
Oral administration of the selective Y1 receptor antagonist BIBO3304 to mice over an eight-week period resulted in a dose-dependent increase in bone mass. nih.gov This was characterized by a significant 1.5-fold increase in cancellous bone volume in the femur, with improved microarchitecture, including a greater number of and thicker trabeculae. nih.gov This anabolic effect was associated with increased osteoblast activity. nih.gov In a rat model of postmenopausal osteoporosis induced by ovariectomy (OVX), treatment with a Y1 receptor antagonist significantly improved the osteoporotic bone microstructure and reduced bone microdamage. nih.gov The antagonist also promoted the expression of osteogenic markers like RUNX2 and osteoprotegerin (OPG) while inhibiting markers of bone resorption. nih.gov
Studies using local administration of a Y1 receptor antagonist directly into the tibia of Wistar rats also showed an increase in local bone mineral density and the formation of new trabecular bone. semanticscholar.org In vitro experiments using human bone marrow stromal cells (BMSCs) have elucidated the underlying mechanism, showing that inhibition of the Y1 receptor stimulates osteogenesis and upregulates the master osteogenic transcription factor RUNX2. frontiersin.org This effect is mediated through the cAMP/PKA/CREB signaling pathway. nih.govfrontiersin.org
Interactive Data Table: Efficacy of NPY Y1 Receptor Antagonist 1 in Bone Metabolism and Osteogenesis Models
| Animal Model | Antagonist | Key Findings | Reference |
| Mouse (Wild-Type) | BIBO3304 | Dose-dependently increased bone mass, cancellous bone volume, and trabecular number/thickness. | nih.gov |
| Rat (Ovariectomized - OVX) | Y1R Antagonist | Improved osteoporotic microstructure and reduced bone microdamage. | nih.gov |
| Wistar Rat | NPY1 Receptor Antagonist | Local injection increased bone mineral density and new bone formation. | semanticscholar.org |
| Human Bone Marrow Stromal Cells (in vitro) | Y1 Receptor Antagonist | Stimulated osteogenesis and upregulated RUNX2 via the cAMP/PKA/CREB pathway. | frontiersin.org |
Dose-Response Relationships and Pharmacodynamics in In Vivo Studies
The in vivo pharmacological effects of Neuropeptide Y (NPY) Y1 receptor antagonists have been characterized in various animal models, demonstrating clear dose-response relationships and significant pharmacodynamic efficacy in mediating physiological processes such as cardiovascular regulation, metabolic control, and bone metabolism.
In a study utilizing a pig model, the selective NPY Y1 receptor antagonist H 409/22 demonstrated a potent and dose-dependent antagonism of vascular responses to both exogenous and endogenous NPY. nih.gov In pigs where noradrenaline was depleted, sympathetic nerve stimulation triggered vasoconstrictor responses mediated by neuronally released NPY. A low-dose infusion of H 409/22 resulted in a significant inhibition of these vasoconstrictor responses. nih.gov The greatest inhibitory effects were observed at the highest infusion rate, where all vascular responses evoked by NPY were substantially attenuated or abolished. nih.gov The inactive enantiomer, H 510/45, showed no effect on the vascular responses studied, highlighting the stereospecificity of the Y1 receptor interaction. nih.gov
| Infusion Rate of H 409/22 | Resulting Plasma Concentration | Observed Pharmacodynamic Effect |
|---|---|---|
| Low-Dose (1.8 nmol/kg/min) | 77 +/- 8 nM | Significant inhibition of vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY. |
| High-Dose (180 nmol/kg/min) | 7.4 +/- 0.6 µM | Strong attenuation or abolishment of all NPY-evoked vascular responses. |
Another widely studied NPY Y1 receptor antagonist, BIBO3304, has shown efficacy in different therapeutic areas. Research in mouse models of type 2 diabetes revealed that pharmacological inhibition of the Y1 receptor with BIBO3304 improved glycemic control, enhanced insulin action in skeletal muscle, and preserved functional β-cell mass. nih.govulb.ac.be This intervention led to better glycemic control in both high-fat diet-induced and genetically obese (db/db) T2D mice. nih.govulb.ac.be The underlying mechanism involves the protection of β-cells from dysfunction and death under various diabetogenic conditions. ulb.ac.be The antagonist acts by increasing intracellular cAMP levels, which enhances β-cell function. ulb.ac.be
Studies in rodent models have also demonstrated the role of Y1 receptor antagonism in regulating food intake and body weight. The antagonist BIBO3304 was shown to significantly inhibit food intake that was induced by either fasting or the direct application of NPY. opnme.comopnme.com This suggests a key role for the Y1 receptor in the central control of energy expenditure and food intake. researchgate.net
| Animal Model | Condition | Observed Pharmacodynamic Effect | Reference |
|---|---|---|---|
| High-fat diet/STZ-induced and db/db T2D mice | Type 2 Diabetes | Improved glycemic control, preserved β-cell mass, and enhanced insulin action. | nih.govulb.ac.be |
| Rodent models | Fasting or NPY-induced feeding | Significant inhibition of food intake. | opnme.comopnme.com |
| Symptomatic SOD1G93A ALS mice | Amyotrophic Lateral Sclerosis (ALS) | Brain-targeted nasal delivery modified survival and improved motor deficits. | nih.gov |
Furthermore, investigations into the role of the NPY system in bone metabolism have yielded interesting results. In a study using male Wistar rats, the local injection of a NPY Y1 receptor antagonist into the tibia resulted in new trabecular bone formation. nih.gov This finding is consistent with other research indicating that mice with a global deletion of the Y1 receptor exhibit high bone mineral density due to increased osteoblast activity. nih.gov
The pharmacodynamic effects of Y1 receptor antagonism have also been explored in the context of neurological disorders. In a mouse model of amyotrophic lateral sclerosis (ALS), brain-targeted nasal delivery of a selective NPY Y1 receptor antagonist was found to improve motor deficits in symptomatic mice. nih.gov In the context of neuropathic pain, while Y1 receptor agonism at the spinal cord level has been shown to inhibit pain markers, these studies underscore the critical role of the Y1 receptor in pain modulation pathways. nih.gov
Advanced Research Methodologies and Analytical Techniques for Neuropeptide Y Y1 Receptor Antagonist 1
In Vivo Experimental Design and Animal Model Selection
Following in vitro characterization, promising Y1 receptor antagonist candidates are advanced to in vivo studies to assess their effects in a complex, living system.
All preclinical research involving animals must adhere to strict ethical guidelines and regulatory frameworks. The core principle is the "3Rs":
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
Refinement: Minimizing any potential pain, suffering, or distress to the animals. pharmaron.com
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), oversee preclinical testing. psu.edu Studies must often be conducted under Good Laboratory Practices (GLP) for Nonclinical Laboratory Studies (21 CFR 58), which sets minimum standards for facilities, personnel, equipment, and operations. psu.edu
Recently, there has been a significant regulatory shift towards reducing reliance on animal testing. The FDA Modernization Act 2.0, along with the FDA's roadmap for reducing animal testing, encourages the use of New Approach Methodologies (NAMs), which include organ-on-a-chip systems, computational modeling, and advanced in vitro assays. bioivt.comavma.orgfda.gov While animal models remain essential for evaluating systemic effects, these new regulations signal a paradigm shift toward more human-relevant, non-animal testing methods. avma.org
The selection of an animal model depends on the specific research question being addressed, as the NPY Y1 receptor is implicated in various physiological processes. Both rats and mice are commonly used in neuropsychiatric research. nih.gov
Obesity and Metabolism: To study the role of Y1 receptor antagonists in energy homeostasis, researchers often use models of diet-induced obesity.
Species/Strain: Wild-type mice (e.g., C57Bl/6J) fed a high-fat diet (HFD) are a standard model. nih.gov This model is relevant as HFD feeding has been shown to increase Y1 receptor expression in adipose tissue. nih.gov
Research Question: Investigating whether a Y1 antagonist can prevent weight gain, increase energy expenditure, or improve glucose tolerance. nih.gov Y1 receptor-deficient (knockout) mice have also been generated to study the receptor's role in obesity and insulin (B600854) metabolism. nih.gov
Anxiety and Depression: The NPY system is known to be involved in regulating mood and anxiety.
Species/Strain: Mice are widely used in behavioral tests like the forced swimming test and open field test. nih.gov Specific lines bred for high anxiety-related behavior (HAB) can also be used to model pathological anxiety. nih.gov
Research Question: Determining if Y1 receptor antagonism produces antidepressant-like or anxiolytic/anxiogenic effects. nih.govnih.gov
Neurodegenerative Disease: Changes in NPY signaling have been observed in conditions like amyotrophic lateral sclerosis (ALS).
Species/Strain: The SOD1G93A mouse model is a well-established model for ALS. nih.gov
Research Question: To assess if modulating Y1 receptor signaling can improve motor deficits or other disease characteristics in ALS. nih.gov
Cardiovascular Function: Y1 receptors mediate vasoconstriction in response to sympathetic nerve stimulation.
Species/Strain: Pigs have been used to study vascular responses to Y1 receptor antagonists due to their cardiovascular physiology being comparable in some aspects to humans. nih.gov
Research Question: To evaluate the ability of a Y1 antagonist to block NPY-induced vasoconstriction in vivo. nih.gov
The following table provides a summary of animal models used in Y1 receptor research.
| Research Area | Animal Model | Species/Strain | Key Findings/Application |
| Obesity/Metabolism | Diet-Induced Obesity | Mouse (C57Bl/6J) | Peripheral Y1 antagonism protects against diet-induced obesity and improves glucose homeostasis. nih.gov |
| Obesity/Metabolism | Gene Knockout | Mouse (Y1-R-/-) | Y1 receptor deficiency leads to moderate obesity and mild hyperinsulinemia. nih.gov |
| Anxiety/Depression | Forced Swimming Test | Mouse | NPY displays antidepressant-like activity mediated by the Y1 receptor subtype. nih.gov |
| Anxiety/Depression | Predator Stress Models | Rat | Used to study the neurobiology of anxiety and the role of the NPY system. nih.gov |
| Neurodegeneration | ALS Model | Mouse (SOD1G93A) | Y1 receptor antagonism improved motor deficits in the symptomatic phase of the disease. nih.gov |
| Cardiovascular | Vasoconstriction Model | Pig | Novel Y1 antagonists potently block vascular responses to endogenous and exogenous NPY. nih.gov |
Behavioral Phenotyping Techniques (e.g., anxiety, feeding, pain)
The functional consequences of Neuropeptide Y (NPY) Y1 receptor antagonism are frequently investigated in non-human research models using a battery of behavioral phenotyping techniques. These assays are designed to assess the roles of the NPY system in modulating complex behaviors such as anxiety, feeding, and pain.
Anxiety-Related Behaviors: The anxiolytic properties of NPY are well-documented, and Y1 receptor antagonists are crucial tools for dissecting this phenomenon. The social interaction test in rats is a classic paradigm used to evaluate anxiety-like behavior. In this test, bilateral microinjections of a Y1 receptor antagonist into specific brain regions, such as the dorsocaudal lateral septum, have been shown to block the anxiolytic-like effects of NPY. nih.gov Furthermore, studies have demonstrated that Y1 antagonists can reverse the anxiogenic-like effects induced by corticotropin-releasing hormone, suggesting a functional antagonism between these two neuropeptide systems in the regulation of anxiety. nih.gov Overexpression of NPY in the amygdala has been found to reduce anxiety-like behavior, an effect that is enhanced by the administration of a Y1 antagonist, BIBP 3226. nih.gov
Feeding Behavior: The NPY system is a potent regulator of energy homeostasis and food intake. Y1 receptor antagonists are instrumental in elucidating the specific contribution of this receptor subtype to feeding behaviors. Research has shown that Y1 receptor antagonists can influence food intake in rodent models. mdpi.com The development of potent and selective Y1 antagonists has been a key strategy in exploring the potential for modulating food intake through this pathway. capes.gov.br
Pain Perception: The NPY system is also implicated in the modulation of pain signals. The Y1 receptor, in particular, has been identified as a potential target for influencing nociceptive pathways. Studies have investigated the role of Y1 receptor antagonists in models of inflammatory pain. nih.gov For instance, research has explored how Y1 receptor inhibition can affect inflammatory processes and cytokine release, which are closely linked to pain signaling. nih.gov
Physiological Measurement Techniques (e.g., metabolic parameters, cardiovascular function)
The physiological effects of NPY Y1 receptor antagonism are evaluated using a range of measurement techniques that monitor metabolic and cardiovascular parameters in research models.
Cardiovascular Function: The NPY system is a key regulator of the cardiovascular system, with the Y1 receptor mediating several of its effects. nih.gov In vivo and ex vivo techniques are employed to measure cardiovascular function in response to Y1 receptor antagonism. These include monitoring blood pressure and assessing vasoconstriction. nih.gov In isolated heart preparations, the application of NPY has been shown to be pro-arrhythmic, an effect that can be blocked by a Y1 receptor antagonist. youtube.com Western blot analysis has confirmed the presence of Y1 receptors on ventricular myocytes, providing a cellular basis for these observed effects. youtube.com Genetic studies have also linked polymorphisms in the NPY Y1 receptor to a predisposition for early-onset cardiovascular risk. nih.gov
| Physiological Parameter | Measurement Technique | Key Finding with Y1 Antagonist | Relevant Compound |
| Glycemic Control | Blood glucose monitoring, insulin tolerance tests | Improved glycemic control and preserved β-cell mass in T2D mouse models. nih.gov | BIBO3304 |
| Adiposity | Body weight and fat mass measurement | Reduced adiposity in T2D mouse models. nih.gov | BIBO3304 |
| Insulin Sensitivity | Hyperinsulinemic-euglycemic clamp | Enhanced insulin action in skeletal muscle. nih.gov | BIBO3304 |
| Blood Pressure | Telemetry or tail-cuff plethysmography | NPY Y1 receptor is involved in blood pressure regulation. nih.gov | Not specified |
| Vasoconstriction | Isolated blood vessel studies | Y1 receptors on vascular smooth muscle mediate vasoconstriction. youtube.com | Not specified |
| Cardiac Arrhythmia | Ventricular fibrillation threshold measurement | Y1 receptor antagonist blocks pro-arrhythmic effects of NPY. youtube.com | Not specified |
Imaging Techniques for Receptor Localization and Occupancy in Research Models (e.g., PET, Autoradiography)
Imaging techniques are indispensable for visualizing the distribution and occupancy of NPY Y1 receptors in non-human research models, providing critical information for drug development and understanding receptor function in vivo.
Positron Emission Tomography (PET): PET is a non-invasive imaging technique that allows for the quantitative determination of receptor density and occupancy in the living brain and peripheral tissues. nih.govresearchgate.net The development of specific PET radiotracers for the Y1 receptor has been a significant focus of research. For instance, [¹⁸F]Y1-973 is a non-peptide ¹⁸F-labeled NPY Y1 receptor antagonist that has shown promise as a PET tracer for imaging Y1 receptors in the central nervous system. researchgate.net Another example is [⁶⁸Ga]CCZ01055, a gallium-68 (B1239309) labeled truncated NPY analogue, which has been used for PET imaging of Y1 receptor-expressing tumors in preclinical models. nih.gov These tracers enable receptor occupancy studies to be conducted with novel NPY Y1 antagonist candidates. nih.gov
Autoradiography: Autoradiography is a technique used to visualize the distribution of radiolabeled ligands in tissue sections. It has been extensively used to map the location of NPY Y1 receptors in the brain and other organs. nih.govnih.gov Studies have employed radiolabeled Y1 receptor agonists, such as [¹²⁵I][Leu³¹,Pro³⁴]PYY, and non-peptide antagonists, like [³H]BIBP3226, to visualize the distribution of Y1 binding sites in the rat brain. nih.gov Functional autoradiography, using agonist-stimulated [³⁵S]GTPγS binding, has also been used to map the regional activation of Y1 receptors. nih.gov This technique has demonstrated that the Y1 selective antagonist BIBP3226 can effectively antagonize the agonist-stimulated increase in [³⁵S]GTPγS binding, confirming the functional interaction of the antagonist with the receptor. nih.gov
| Imaging Technique | Radioligand Example | Application |
| PET | [¹⁸F]Y1-973 | Imaging NPY Y1 receptors in the central nervous system. researchgate.net |
| PET | [⁶⁸Ga]CCZ01055 | Imaging Y1R expressing cancers in preclinical models. nih.gov |
| Autoradiography | [³H]BIBP3226 | Visualizing the distribution of Y1 receptor binding sites in the rat brain. nih.gov |
| Autoradiography | [¹²⁵I][Leu³¹,Pro³⁴]PYY | Comparative visualization of Y1 receptor distribution. nih.gov |
| Functional Autoradiography | [³⁵S]GTPγS | Mapping regional activation of Y1 receptors in the rat brain. nih.gov |
Analytical Chemistry Techniques for Compound Quantification in Biological Matrices (Non-Human Samples)
Accurate quantification of Neuropeptide Y Y1 receptor antagonists in non-human biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Various analytical chemistry techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules, including NPY Y1 receptor antagonists, in complex biological samples. nih.gov While specific published methods for "Neuropeptide Y Y1 receptor antagonist 1" are not detailed in the provided search results, the principles for quantifying neuropeptides and their metabolites are directly applicable. nih.govnih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or immunoextraction, to isolate the analyte of interest from the biological matrix (e.g., plasma, tissue homogenate). nih.govnih.gov The extract is then injected into a liquid chromatography system for separation, followed by detection and quantification using a tandem mass spectrometer. acs.org The use of micro-LC systems can further enhance sensitivity, allowing for the detection of compounds at very low concentrations. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Assays
High-performance liquid chromatography (HPLC) is a fundamental separation technique often used in conjunction with other detection methods for the analysis of neuropeptides and related compounds. capes.gov.br In the context of quantifying a Y1 receptor antagonist, HPLC would be used to separate the antagonist from other components in a biological sample extract. The separated compound can then be quantified using a detector, such as a UV detector or, more commonly for high sensitivity and specificity, a mass spectrometer (as in LC-MS). acs.orgcapes.gov.br Chromatographic analysis using reverse-phase HPLC has been instrumental in the characterization of NPY immunoreactivity in extracts from various species. capes.gov.br
Immunohistochemistry and Autoradiography for Receptor and Ligand Localization
These techniques are primarily used for visualizing the location of receptors and ligands within tissues rather than for precise quantification in a solution-based biological matrix.
Immunohistochemistry (IHC): IHC utilizes antibodies to detect the presence and location of specific proteins, such as the NPY Y1 receptor, in tissue sections. nih.gov Studies have used specific antisera against the Y1 receptor to map its distribution throughout the rat central nervous system. nih.govlabome.com This method provides detailed anatomical information on where the target receptor for an antagonist is expressed, from high concentrations in areas like the claustrum and arcuate hypothalamic nucleus to lower levels in various cortical regions. nih.gov
Challenges, Limitations, and Future Directions in Neuropeptide Y Y1 Receptor Antagonist 1 Research
Challenges in Developing Selective and Bioavailable Y1 Antagonists
A primary hurdle in the development of Y1 receptor antagonists is achieving both high selectivity and good bioavailability, particularly for targeting the central nervous system (CNS).
The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of drugs to the CNS. mdpi.com This highly selective barrier protects the brain from harmful substances but also restricts the entry of many potentially therapeutic molecules. mdpi.com For Y1 receptor antagonists intended for CNS disorders such as anxiety, depression, or epilepsy, the ability to cross the BBB is paramount. nih.govnih.gov
The extent of a drug's entry into the brain is influenced by several factors, including its binding to plasma proteins, its distribution within the brain, and both passive and active transport mechanisms at the BBB. mdpi.com Only the unbound fraction of a drug in the plasma is available to cross the BBB. mdpi.com Furthermore, the rate of brain entry is determined by either the permeability of the BBB to the drug or the cerebral blood flow, whichever is the slower process. universiteitleiden.nl
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are highly expressed at the BBB and actively pump a wide range of xenobiotics, including many drug compounds, back into the bloodstream, thereby limiting their CNS penetration. researchgate.net The development of Y1 antagonists that are not substrates for these efflux transporters is a key strategy to enhance brain exposure.
Achieving high selectivity for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) is crucial to minimize off-target effects. nih.gov However, ensuring selectivity extends beyond the NPY system to a broader range of G-protein coupled receptors (GPCRs), ion channels, and transporters is equally important to avoid unintended pharmacological actions. nih.gov
Polypharmacology, the ability of a single compound to interact with multiple targets, can be a double-edged sword. While it can sometimes lead to enhanced therapeutic efficacy, it more often results in undesirable side effects. In the context of Y1 antagonist development, comprehensive preclinical screening against a panel of CNS-relevant targets is essential to identify and mitigate potential off-target activities. nih.gov For example, a study on Y2 receptor antagonists highlighted the importance of profiling against a panel of 40 CNS-related receptors, ion channels, and transporters to ensure greater selectivity. nih.gov
Limitations of Current Preclinical Models for Y1 Antagonist Research
The translation of findings from preclinical animal models to human clinical trials is a well-known challenge in drug development, and Y1 antagonist research is no exception.
Animal models, while invaluable for initial efficacy and safety testing, often fail to fully recapitulate the complexity of human physiological and pathological conditions. For instance, while germline Y1 receptor knockout mice show increased lipid oxidation, they also develop late-onset obesity, highlighting the complex and sometimes contradictory roles of the Y1 receptor in energy homeostasis. nih.gov
Furthermore, genetic animal models of depression, such as the Flinders Sensitive Line rats, have shown alterations in NPY and Y1 receptor expression, suggesting their involvement in the pathophysiology of depression. nih.gov However, the multifaceted nature of depression in humans, involving a complex interplay of genetic, environmental, and psychological factors, is difficult to fully replicate in a single animal model.
The NPY system does not operate in isolation; it intricately interacts with numerous other neurotransmitter systems, adding another layer of complexity to the development of Y1 antagonists. NPY is known to modulate the release and action of classical neurotransmitters like glutamate, GABA, and dopamine (B1211576). nih.govyoutube.com
For example, in the nucleus accumbens, a key brain region for reward and motivation, NPY modulates excitatory synaptic transmission onto different populations of medium spiny neurons through the differential activation of Y1, Y2, and Y5 receptors. nih.gov Specifically, Y1 receptor activation enhances excitatory transmission onto dopamine D1 receptor-expressing neurons. nih.gov This interaction with the dopamine system is critical for social behaviors. nih.gov Similarly, there is evidence of a functional interaction between the GABAergic system and Y1 receptor-mediated signaling in the amygdala, which is important for regulating emotional behavior. nih.gov
These complex interactions mean that blocking the Y1 receptor can have downstream effects on other neurotransmitter systems, leading to unforeseen behavioral or physiological outcomes that may not be fully captured in simplified preclinical models.
Unexplored Physiological and Pathophysiological Roles of the Y1 Receptor
Despite extensive research, the full spectrum of the Y1 receptor's physiological and pathophysiological roles remains to be elucidated. Emerging evidence continues to reveal novel functions for this receptor, opening up new avenues for therapeutic intervention.
Recent studies have implicated the NPY-Y1 receptor system in the pathophysiology of type 2 diabetes. Increased expression of NPY and the Y1 receptor has been observed in the islets of individuals with type 2 diabetes, and this was associated with reduced insulin (B600854) secretion. nih.gov Pharmacological inhibition of the Y1 receptor with the antagonist BIBO3304 improved glycemic control and protected beta-cells in mouse models of type 2 diabetes. nih.gov
Furthermore, the Y1 receptor plays a role in the cardiovascular system. It is present on ventricular myocytes, and its activation can have pro-arrhythmic effects. youtube.com This suggests that Y1 receptor antagonists could have therapeutic potential in certain cardiac conditions.
The involvement of the Y1 receptor in cancer is another area of growing interest. The Y1 receptor is overexpressed in several human cancers, including breast cancer, making it a potential target for cancer imaging and therapy. nih.gov
Future research should continue to explore these and other potential roles of the Y1 receptor in health and disease. A deeper understanding of its functions will be critical for the development of safe and effective Y1 receptor antagonists for a wider range of clinical applications.
Investigation of Novel Receptor Subpopulations and Signaling Pathways
Research into Neuropeptide Y (NPY) Y1 receptor antagonists is progressively uncovering the complexity of their signaling mechanisms beyond initial understandings. The NPY Y1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαi subunit, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.govwikipedia.org However, recent investigations have revealed a more intricate network of pathways and the importance of receptor location and subpopulations.
In vascular smooth muscle cells (VSMCs), NPY-mediated mitogenesis (cell proliferation) signals primarily through Y1 receptors, which activate two calcium-dependent pathways: protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII). nih.gov These pathways, along with Y5 receptor-mediated inhibition of the adenylyl cyclase-protein kinase A (PKA) pathway, converge on the extracellular signal-regulated kinases (ERK1/2) signaling cascade, ultimately leading to VSMC proliferation. nih.gov The activation of Y1 receptors in these cells also causes a sustained increase in intracellular calcium concentration. nih.gov
Distinct receptor subpopulations on different tissues are also a key area of investigation. For example, Y1 receptors have been identified on the membrane of ventricular myocytes, the muscle cells of the heart. youtube.com In this context, NPY application can increase the intracellular calcium transient and even induce spontaneous calcium sparks, suggesting a direct pro-arrhythmic role by causing calcium overload in these specific cells. youtube.com Furthermore, structural biology studies are providing high-resolution molecular maps of how NPY binds to the Y1 receptor. nih.gov These studies reveal that the receptor requires the complete N-terminus of the NPY peptide for optimal activation and have identified a specific "sub-pocket" that helps determine ligand selectivity, a crucial finding for understanding signaling specificity. nih.gov
Cross-Talk and Interaction with Other Neurotransmitter and Hormone Systems
The physiological effects of the NPY Y1 receptor system are not isolated; they are deeply integrated with other signaling systems through extensive cross-talk. This interaction is critical in modulating the ultimate biological response.
A significant area of cross-talk involves the sympathetic nervous system. In the heart, research suggests that the pro-arrhythmic effects of high-level sympathetic stimulation are not mediated by beta-adrenergic receptors alone. youtube.com The combination of a beta-blocker (metoprolol) with a Y1 receptor antagonist (BIBO3304) proved highly effective at preventing ventricular fibrillation in a preclinical model, indicating a synergistic interaction between the adrenergic and NPY systems. youtube.com Similarly, in adipose tissue, NPY released from sympathetic neurons can inhibit β-adrenergic-mediated lipolysis, demonstrating a direct modulatory interaction. nih.gov
Interactions also extend to other neuropeptide and hormone systems. In the regulation of feeding, the appetite-stimulating (orexigenic) effects of a somatostatin (B550006) receptor 2 (SSTR2) agonist can be blocked by a Y1 antagonist (BIBP-3226), suggesting that Y1 receptor activation is a necessary downstream step in this specific somatostatin-driven pathway. nih.gov There is also evidence of interplay with the orexin (B13118510) system in feeding regulation. nih.gov Furthermore, in certain cellular contexts, the inactive state of the NPY Y1 receptor may engage in cross-talk with other signaling pathways, such as the estrogen receptor (ESR1) pathway, which has implications for understanding ligand-independent cellular growth. researchgate.net
Future Research Avenues for Neuropeptide Y Y1 Receptor Antagonist 1
Development of Next-Generation Y1 Antagonists with Enhanced Properties
While potent and selective Y1 receptor antagonists have been developed, there remains a significant need for next-generation compounds with improved properties, particularly for central nervous system (CNS) applications. capes.gov.brnih.gov The development of NPY receptor ligands has been generally slow, and a key challenge for antagonists is whether shutting down the natural, endogenous NPY tone can produce clinically meaningful effects without unintended consequences. nih.gov
Future development is being guided by detailed structural biology. Recent cryo-electron microscopy (cryo-EM) structures of the Y1 receptor have provided an unprecedented view of its interaction with NPY. nih.gov The identification of a unique sub-pocket that confers ligand selectivity is a pivotal discovery, paving the way for the rational, structure-guided design of new chemical entities. nih.gov This approach allows for the creation of novel small molecules with enhanced properties, such as greater selectivity, potency, and optimized pharmacokinetic profiles. nih.govbiorxiv.org By targeting these specific structural features, medicinal chemists can design antagonists that are more effective and have fewer off-target effects, potentially overcoming the limitations of earlier compounds.
Utilization as a Molecular Tool for Probing NPY System Function in Diverse Biological Contexts
NPY Y1 receptor antagonists have proven to be invaluable molecular tools for dissecting the complex roles of the NPY system in physiology and disease. nih.gov By selectively blocking the Y1 receptor, researchers can isolate its specific contributions from those of other NPY receptors (e.g., Y2, Y4, Y5). nih.gov
For instance, the novel antagonist H 409/22 has been used in vivo to potently and dose-dependently block vascular responses to both externally administered and neuronally released NPY in pigs, helping to clarify the specific role of Y1 receptors in mediating nonadrenergic vasoconstriction. nih.gov The widely used antagonist BIBO3304 has been instrumental in probing the NPY system's function in metabolic disease and neurodegeneration. Its use in preclinical models has helped to establish the role of Y1 receptor signaling in β-cell dysfunction in type 2 diabetes and in the motor deficits associated with amyotrophic lateral sclerosis (ALS). nih.govvu.edu.auresearchgate.net In another context, a Y1 antagonist was used to investigate the local effects of NPY signaling on bone, demonstrating that peripheral blockade could influence bone mineral density. nih.gov This use as a research tool allows for the precise investigation of NPY-Y1 pathways in a wide range of biological contexts. nih.gov
Investigation into Novel Preclinical Research Applications and Hypotheses
The use of Y1 receptor antagonists as molecular probes has led to the generation of several novel hypotheses and potential therapeutic applications that are now under preclinical investigation.
Neurodegenerative Disease: A novel hypothesis suggests that antagonizing NPY Y1 receptors could be a strategy to improve motor function in amyotrophic lateral sclerosis (ALS). nih.gov In a preclinical model of ALS, the intranasal administration of the Y1 antagonist BIBO3304 improved motor deficits during the symptomatic phase of the disease. nih.gov
Bone Metabolism: Research has put forward the hypothesis that local administration of a Y1 antagonist could be used to regulate bone formation. nih.gov This is based on findings where local injection of a Y1 antagonist into rat tibiae resulted in the formation of new young spongiosis bone trabeculae, suggesting a potential application for increasing local bone mineral density. nih.gov
Metabolic Disease: A significant novel application is the potential for Y1 receptor antagonism as a β-cell protective therapy in type 2 diabetes. researchgate.net Studies have shown that increased Y1 receptor expression in human islets is linked to β-cell dysfunction and that the antagonist BIBO3304 can protect β-cells from death, preserve their function, and improve glycemic control in diabetic mouse models. researchgate.net
Cardiovascular Disease: Another emerging hypothesis is the use of Y1 antagonists as anti-arrhythmic agents. youtube.com Given that dual blockade of Y1 receptors and beta-adrenergic receptors is highly effective at preventing ventricular fibrillation in preclinical models, this suggests a novel therapeutic strategy for arrhythmias driven by high sympathetic nerve activity. youtube.com
Q & A
Q. What experimental models are suitable for studying the osteogenic effects of Y1 receptor antagonists?
Answer:
- In vivo models : Use male C57/BL6 mice or Wistar rats with localized bone defects or systemic Y1 receptor knockout models. Bone mineral density (BMD) changes can be quantified via QCT or DXA at intervals (e.g., days 7 and 14 post-treatment) .
- In vitro models : Primary bone marrow stromal cells (BMSCs) or osteoblast cultures treated with Y1 antagonists (e.g., BIBO3304 or Compound 39) to assess differentiation via ALP staining or osteogenic markers (e.g., Runx2) .
- Key considerations : Sex-specific effects (e.g., Y1 global knockout increases bone mass in males but not females) and dose-dependent responses (e.g., 1×10⁻⁴ M for antagonists dissolved in hyaluronic acid) .
Q. How does the choice of drug carrier (e.g., hyaluronic acid) influence the efficacy of Y1 antagonists in bone regeneration?
Answer:
- Hyaluronic acid (HA) acts as a biodegradable, biocompatible matrix for localized delivery. It sustains antagonist release while integrating with new bone tissue .
- Methodology :
- Prepare HA hydrogels loaded with Y1 antagonists (e.g., 1×10⁻⁴ M Compound 39).
- Inject into bone defect sites (e.g., tibial marrow cavity) and monitor degradation via histology (e.g., H&E staining at 2 weeks) .
- Compare BMD changes (via QCT) between HA-delivered and systemic administration groups to validate localized efficacy .
Q. What molecular pathways underlie the bone anabolic effects of Y1 receptor antagonism?
Answer:
- Key pathways :
- Experimental validation :
Advanced Research Questions
Q. How can contradictory findings on systemic vs. localized Y1 antagonist effects be resolved?
Answer:
- Contradiction : Global Y1 knockout increases bone mass, but systemic Y1 antagonist BIBO3304 shows transient effects .
- Resolution strategies :
- Dose optimization : Test gradient concentrations (e.g., 1×10⁻⁶–1×10⁻⁴ M) in HA carriers to mimic localized knockout effects .
- Temporal analysis : Extend treatment duration beyond 2 weeks to assess long-term BMD stability .
- Tissue-specific profiling : Compare Y1 expression in osteoblasts (high) vs. adipocytes (low) using single-cell RNA-seq .
Q. What computational approaches predict Y1 receptor-ligand binding dynamics for novel antagonists?
Answer:
- Molecular dynamics (MD) simulations : Model Y1 receptor-antagonist complexes (e.g., UR-MK299) to identify critical residues (e.g., Gln219, Asn283) for binding .
- Free energy perturbation (FEP) : Calculate binding affinity changes for alanine-scanning mutants (e.g., Y1R-Gln120Ala) to validate computational predictions .
- Toolkits : Use Rosetta or GROMACS for structure refinement and Schrödinger’s MM-GBSA for binding energy estimation .
Q. How do fluorescent Y1 antagonists (e.g., Compound 39) enable real-time tracking of receptor internalization?
Answer:
- Protocol :
- Applications : Study spatial Y1 expression in bone niches (e.g., metaphysis vs. diaphysis) .
Methodological Considerations Table
Key Data Contradictions and Solutions
- Sex-specific effects : Female mice show no BMD changes despite Y1 antagonism. Solution : Profile estrogen-Y1 crosstalk using ovariectomized models .
- HA degradation timing : Variable absorption rates affect antagonist release. Solution : Modify HA crosslinking density (e.g., 1.5% vs. 2.5%) to tune degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
